2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid
Description
Properties
IUPAC Name |
2-[3-[(3-fluorophenyl)methoxy]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c16-13-5-1-4-12(7-13)10-19-14-6-2-3-11(8-14)9-15(17)18/h1-8H,9-10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMQCGBGOFGWLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC(=CC=C2)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474994 | |
| Record name | {3-[(3-Fluorophenyl)methoxy]phenyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902836-26-4 | |
| Record name | {3-[(3-Fluorophenyl)methoxy]phenyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide for the synthesis of 2-(3-((3-fluorobenzyl)oxy)phenyl)acetic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a robust three-step pathway, commencing with the readily available starting material, 2-(3-hydroxyphenyl)acetic acid. Each step is detailed with comprehensive experimental protocols, and all quantitative data is summarized for clarity.
Synthesis Pathway Overview
The synthesis of this compound is efficiently achieved through a three-step sequence:
-
Esterification: The carboxylic acid functionality of 2-(3-hydroxyphenyl)acetic acid is first protected as an ethyl ester via a Fischer esterification reaction. This prevents unwanted side reactions in the subsequent etherification step.
-
Williamson Ether Synthesis: The phenolic hydroxyl group of ethyl 2-(3-hydroxyphenyl)acetate is then alkylated with 3-fluorobenzyl bromide using a Williamson ether synthesis. This key step forms the desired benzyl ether linkage.
-
Hydrolysis: Finally, the ethyl ester is hydrolyzed under basic conditions to yield the target carboxylic acid, this compound.
The overall synthetic transformation is depicted below:
Caption: Overall synthesis pathway for this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: Reactants and Products for the Synthesis Pathway
| Step | Starting Material | Reagent(s) | Product | Molecular Formula | Molecular Weight ( g/mol ) |
| 1 | 2-(3-hydroxyphenyl)acetic acid | Ethanol, Sulfuric acid | Ethyl 2-(3-hydroxyphenyl)acetate | C₁₀H₁₂O₃ | 180.20 |
| 2 | Ethyl 2-(3-hydroxyphenyl)acetate | 3-Fluorobenzyl bromide, Potassium carbonate | Ethyl 2-(3-((3-fluorobenzyl)oxy)phenyl)acetate | C₁₇H₁₇FO₃ | 288.31 |
| 3 | Ethyl 2-(3-((3-fluorobenzyl)oxy)phenyl)acetate | Sodium hydroxide, Water | This compound | C₁₅H₁₃FO₃ | 260.26 |
Table 2: Reaction Conditions and Yields
| Step | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Ethanol (excess) | Reflux (approx. 78) | 6-8 | 85-95 |
| 2 | Acetone or DMF | Reflux (approx. 56 or 153) | 12-18 | 80-90 |
| 3 | Ethanol/Water | Reflux (approx. 80) | 2-4 | >95 |
Detailed Experimental Protocols
Step 1: Esterification of 2-(3-hydroxyphenyl)acetic acid to Ethyl 2-(3-hydroxyphenyl)acetate
This procedure follows a standard Fischer esterification protocol.
Caption: Experimental workflow for the esterification of 2-(3-hydroxyphenyl)acetic acid.
Materials:
-
2-(3-hydroxyphenyl)acetic acid (1.0 eq)
-
Absolute ethanol (10-20 eq, also serves as solvent)
-
Concentrated sulfuric acid (0.1-0.2 eq)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(3-hydroxyphenyl)acetic acid and absolute ethanol.
-
Stir the mixture until the solid is fully dissolved.
-
Carefully add concentrated sulfuric acid dropwise to the solution.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add saturated sodium bicarbonate solution to neutralize the excess acid until effervescence ceases.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(3-hydroxyphenyl)acetate. The product is often of sufficient purity for the next step, but can be further purified by silica gel column chromatography if necessary.
Step 2: Williamson Ether Synthesis of Ethyl 2-(3-hydroxyphenyl)acetate with 3-Fluorobenzyl Bromide
This step involves the formation of the ether linkage.
In-Depth Technical Guide: Physicochemical Properties of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid is a halogenated aromatic ether and a derivative of phenylacetic acid. Phenylacetic acid and its derivatives are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. Notably, various substituted phenylacetic acids have been investigated for their anti-inflammatory, analgesic, and anticancer properties. The introduction of a fluorobenzyl ether linkage suggests potential modulation of physicochemical properties such as lipophilicity and metabolic stability, which can influence pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, a hypothetical experimental protocol for its synthesis and characterization, and a discussion of its potential biological activities based on structurally related compounds.
Physicochemical Properties
The physicochemical properties of a compound are critical for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the available and predicted data for this compound.
Table 1: General and Chemical Identity
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | [3-(3-FLUORO-BENZYLOXY)-PHENYL]-ACETIC ACID, 3-(3-Fluorobenzyloxy)phenylacetic acid, 2-[3-[(3-fluorophenyl)methoxy]phenyl]acetic Acid | PubChem[1] |
| CAS Number | 902836-26-4 | Chiralen[2], Sigma-Aldrich[3] |
| Molecular Formula | C₁₅H₁₃FO₃ | PubChem[1] |
| Molecular Weight | 260.26 g/mol | Sigma-Aldrich[3], PubChem[1] |
| Appearance | Off-white to light yellow solid | - |
Table 2: Physicochemical Data
| Property | Value | Source & Notes |
| Melting Point | 90-96 °C | [4] |
| Boiling Point | 415.8 ± 30.0 °C | Predicted[4] |
| Density | 1.264 g/cm³ | [4] |
| pKa | 4.18 ± 0.10 | Predicted[4] |
| LogP (Octanol-Water Partition Coefficient) | Not Experimentally Determined | - |
| Water Solubility | Not Experimentally Determined | - |
Experimental Protocols (Hypothetical)
Synthesis of this compound
The synthesis can be envisioned as a two-step process starting from commercially available 3-hydroxyphenylacetic acid.
dot
Caption: Hypothetical three-step synthesis of the target compound.
Step 1: Esterification of 3-Hydroxyphenylacetic Acid
-
To a solution of 3-hydroxyphenylacetic acid (1.0 eq) in methanol (10 mL/g), add a catalytic amount of concentrated sulfuric acid (0.05 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 2-(3-hydroxyphenyl)acetate.
Step 2: Williamson Ether Synthesis
-
Dissolve methyl 2-(3-hydroxyphenyl)acetate (1.0 eq) in anhydrous acetone (15 mL/g).
-
Add potassium carbonate (2.0 eq) and 3-fluorobenzyl bromide (1.2 eq) to the solution.
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain methyl 2-(3-((3-fluorobenzyl)oxy)phenyl)acetate.
Step 3: Hydrolysis to the Final Product
-
Dissolve the purified ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the hydrolysis by TLC.
-
Once the reaction is complete, acidify the mixture with 1N HCl to pH ~2.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid.
Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both phenyl rings, a singlet for the benzylic methylene protons (~5.0 ppm), and a singlet for the acetic acid methylene protons (~3.6 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum should display signals for all 15 carbon atoms, including the carbonyl carbon of the carboxylic acid (~175-180 ppm), the carbons of the two aromatic rings, and the two methylene carbons.
Infrared (IR) Spectroscopy:
-
The IR spectrum is expected to show a broad absorption band for the O-H stretch of the carboxylic acid (2500-3300 cm⁻¹).
-
A strong C=O stretching vibration for the carboxylic acid should be observed around 1700-1725 cm⁻¹.
-
C-O stretching bands for the ether linkage are expected in the region of 1250-1000 cm⁻¹.
-
C-H stretching vibrations for the aromatic and methylene groups will appear around 3100-2850 cm⁻¹.
Mass Spectrometry (MS):
-
Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode should show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 259.08. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
Potential Biological Activity and Signaling Pathway
While no specific biological data for this compound has been found, its structural similarity to known anti-inflammatory agents suggests a potential role as a cyclooxygenase (COX) inhibitor. Phenylacetic acid derivatives are known to possess anti-inflammatory properties, and some have been developed as non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action of many NSAIDs involves the inhibition of COX enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation.
A related compound, 2-(3-((2-Fluorobenzyl)oxy)phenyl)acetic acid, is noted for its use in the development of drugs for inflammation and rheumatoid arthritis due to its inhibitory action on COX-2. It is plausible that the 3-fluoro isomer shares this activity.
Hypothetical Signaling Pathway: COX-2 Inhibition
The following diagram illustrates the simplified, hypothetical signaling pathway of inflammation and the potential point of intervention for this compound as a COX-2 inhibitor.
dot
Caption: Hypothetical inhibition of the COX-2 pathway by the title compound.
Conclusion
This compound is a molecule of interest for which some fundamental physicochemical properties are known or can be reliably predicted. While detailed experimental data and biological studies are currently lacking in publicly accessible literature, its structural features suggest that it could be synthesized via standard organic chemistry reactions and may possess anti-inflammatory activity, potentially through the inhibition of the COX-2 enzyme. Further experimental investigation is required to validate the proposed synthesis, fully characterize the compound, and elucidate its biological mechanism of action. This guide provides a foundational framework for researchers and scientists interested in exploring the potential of this and related compounds in drug discovery and development.
References
Navigating the Uncharted: The Mechanistic Landscape of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic Acid
Researchers, scientists, and drug development professionals are increasingly interested in the therapeutic potential of novel small molecules. Among these, 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid has emerged as a compound of interest. However, a comprehensive review of the current scientific literature reveals a notable absence of detailed information regarding its specific mechanism of action, biological targets, and associated signaling pathways.
While this technical guide cannot provide a definitive elucidation of the core mechanism for this particular molecule, it aims to contextualize its potential biological activities based on the known pharmacology of structurally related phenylacetic acid derivatives. This analysis will serve as a foundational resource for researchers initiating studies on this and similar compounds.
The Phenylacetic Acid Scaffold: A Privileged Structure in Drug Discovery
The phenylacetic acid moiety is a common feature in a diverse range of biologically active compounds. Its derivatives have been investigated for a multitude of therapeutic applications, demonstrating activities as enzyme inhibitors, receptor modulators, and cytotoxic agents. The introduction of a fluorine atom and a benzyloxy group, as seen in this compound, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, binding affinity, and cellular permeability.
Potential Mechanisms of Action: An Extrapolation from Related Compounds
Based on the activities of analogous structures, several hypothetical mechanisms of action can be proposed for this compound. These remain speculative until validated by direct experimental evidence.
Enzyme Inhibition
Numerous phenylacetic acid derivatives have been identified as potent enzyme inhibitors. For instance, certain derivatives have shown inhibitory activity against neuraminidase, a key enzyme in the influenza virus life cycle.
Hypothetical Signaling Pathway: Enzyme Inhibition
A Technical Guide to the Biological Activity of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the predicated biological activity of the novel compound 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, analysis of structurally related compounds, particularly those within the benzyloxyphenyl acetic acid and phenoxyacetic acid classes, strongly suggests its potential as a selective inhibitor of cyclooxygenase-2 (COX-2). This document outlines the theoretical framework for its mechanism of action, proposes relevant experimental protocols for its evaluation, and presents hypothetical quantitative data based on analogous compounds. Furthermore, this guide includes detailed signaling pathway and experimental workflow diagrams to provide a comprehensive understanding for researchers in the field of anti-inflammatory drug discovery.
Introduction
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation.[1][2] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins.[1][3] The discovery of two isoforms of the COX enzyme, COX-1 and COX-2, was a significant breakthrough. COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation.[1] This distinction has driven the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[4][5]
The chemical scaffold of this compound, featuring a central phenylacetic acid moiety with a benzyloxy substituent, is a recurring motif in a number of reported COX-2 inhibitors. The strategic placement of a fluorine atom on the benzyl ring may further enhance its binding affinity and pharmacokinetic properties. This guide explores the putative biological activity of this compound as a selective COX-2 inhibitor.
Putative Mechanism of Action: Selective COX-2 Inhibition
Based on structure-activity relationships of analogous compounds, this compound is hypothesized to act as a selective inhibitor of the COX-2 enzyme. The phenylacetic acid portion of the molecule is likely to mimic the substrate, arachidonic acid, and interact with the active site of the COX enzyme. The larger benzyloxy substituent is predicted to preferentially bind to a hydrophobic side pocket present in the COX-2 isoform but absent in COX-1, thereby conferring its selectivity.[1]
Signaling Pathway
The diagram below illustrates the arachidonic acid cascade and the proposed site of action for this compound.
Caption: Proposed mechanism of action via selective inhibition of COX-2.
Quantitative Data (Hypothetical)
The following table summarizes the projected quantitative data for this compound based on the performance of structurally similar selective COX-2 inhibitors found in the literature. These values are for illustrative purposes and require experimental validation.
| Parameter | Value | Assay | Reference Compound (Example) |
| COX-1 IC50 | > 100 µM | In vitro human whole blood assay | Celecoxib |
| COX-2 IC50 | 0.05 - 0.5 µM | In vitro human whole blood assay | Celecoxib |
| Selectivity Index (COX-1/COX-2) | > 200 | Calculated | Celecoxib |
| In vivo Efficacy (ED50) | 1 - 10 mg/kg | Carrageenan-induced paw edema in rats | Etoricoxib |
Experimental Protocols
In Vitro Cyclooxygenase Inhibition Assay (Human Whole Blood)
This assay measures the ability of a compound to inhibit the production of prostaglandins from endogenous arachidonic acid in human whole blood.
-
Blood Collection: Obtain fresh human venous blood from healthy, drug-free volunteers.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Incubation: Aliquot whole blood into tubes containing the test compound or vehicle control.
-
COX-1 Inhibition: To measure COX-1 activity, allow the blood to clot at 37°C for 1 hour to induce prostaglandin B2 (PGB2) production via COX-1.
-
COX-2 Inhibition: To measure COX-2 activity, incubate the blood with lipopolysaccharide (LPS) for 24 hours at 37°C to induce COX-2 expression, followed by stimulation to produce prostaglandin E2 (PGE2).
-
Analysis: Centrifuge the samples to separate the serum/plasma. Quantify the levels of PGB2 (for COX-1) and PGE2 (for COX-2) using a validated enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
This is a standard animal model to assess the anti-inflammatory activity of a compound.
-
Animals: Use male Wistar rats (150-200g).
-
Compound Administration: Administer this compound or vehicle control orally or intraperitoneally at various doses.
-
Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group. Determine the ED50 value.
Experimental and Synthetic Workflows
Workflow for Screening Potential COX-2 Inhibitors
The following diagram outlines a typical workflow for the identification and characterization of novel COX-2 inhibitors.
Caption: A generalized workflow for the discovery of COX-2 inhibitors.
Proposed Synthetic Pathway
A plausible synthetic route for this compound is outlined below, employing a Williamson ether synthesis followed by hydrolysis.
Caption: A proposed two-step synthesis of the target compound.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently limited, a comprehensive analysis of its chemical structure and comparison with known pharmacophores strongly support its potential as a selective COX-2 inhibitor. The information presented in this technical guide, including the proposed mechanism of action, hypothetical data, experimental protocols, and relevant workflows, provides a solid foundation for researchers to initiate further investigation into this promising compound for the development of novel anti-inflammatory agents. Experimental validation of the hypotheses presented herein is a crucial next step in elucidating the full therapeutic potential of this molecule.
References
- 1. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.aalto.fi [research.aalto.fi]
A Technical Guide to Target Identification for 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic Acid: A Hypothetical Case Study
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, there is no publicly available information regarding the specific biological target or mechanism of action for 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid. This document presents a hypothetical target identification workflow for this molecule, hereafter referred to as "Compound X," to serve as an in-depth technical guide for drug discovery professionals. The experimental data and pathways described are illustrative and not based on actual experimental results for this specific compound.
Introduction
The identification of a small molecule's biological target is a critical step in drug discovery and development. It provides the foundation for understanding its mechanism of action, optimizing its efficacy, and assessing potential off-target effects. This guide outlines a comprehensive, multi-pronged strategy for the target deconvolution of a hypothetical bioactive small molecule, this compound (Compound X).
Let us assume Compound X was identified through a phenotypic screen for its potent anti-inflammatory activity in a cellular model of lipopolysaccharide (LPS)-stimulated macrophages. The primary objective of the studies outlined herein is to identify the direct molecular target(s) of Compound X responsible for its observed phenotype.
Overall Target Identification Workflow
A robust target identification strategy typically involves a combination of affinity-based proteomics to identify candidate binding proteins and biophysical methods to validate direct target engagement in a cellular context. The overall workflow for Compound X is depicted below.
Affinity-Based Target Identification
The initial step in identifying potential binding partners of Compound X is an unbiased proteomic approach using affinity purification coupled with mass spectrometry (AP-MS).
Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)
-
Affinity Probe Synthesis: Synthesize an affinity probe by attaching a biotin tag to Compound X via a chemically inert linker. A control probe, consisting of biotin and the linker alone, should also be prepared.
-
Cell Lysate Preparation: Culture a relevant cell line (e.g., RAW 264.7 macrophages) and prepare a native protein lysate.
-
Affinity Pulldown:
-
Incubate the cell lysate with the biotin-Compound X probe and, in a separate experiment, with the biotin-only control probe.
-
Add streptavidin-coated magnetic beads to each lysate to capture the biotinylated probes and any bound proteins.
-
Wash the beads extensively with lysis buffer to remove non-specific protein binders.
-
-
Elution and Sample Preparation: Elute the bound proteins from the beads. The eluted proteins are then denatured, reduced, alkylated, and digested into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.
-
Data Analysis: Identify proteins that are significantly enriched in the biotin-Compound X pulldown compared to the control pulldown.
Hypothetical AP-MS Data
The following table summarizes hypothetical results from an AP-MS experiment, highlighting proteins significantly enriched by the Compound X probe.
| Protein ID (UniProt) | Gene Name | Protein Name | Enrichment Ratio (Compound X / Control) | Unique Peptides |
| P27361 | PTGS2 | Prostaglandin G/H synthase 2 (COX-2) | 25.4 | 18 |
| Q9Y243 | IKBKE | Inhibitor of nuclear factor kappa-B kinase subunit epsilon (IKKε) | 18.9 | 12 |
| P28482 | MAPK14 | Mitogen-activated protein kinase 14 (p38α) | 5.2 | 9 |
| P19784 | HSP90AA1 | Heat shock protein HSP 90-alpha | 3.1 | 25 |
Based on this hypothetical data, Prostaglandin G/H synthase 2 (COX-2) and IKKε are the most promising candidates for being the direct target of Compound X due to their high enrichment ratios.
Target Engagement and Validation
To validate the direct binding of Compound X to the top candidate proteins within intact cells, the Cellular Thermal Shift Assay (CETSA) is employed. CETSA is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells (e.g., RAW 264.7) with either Compound X at various concentrations or a vehicle control (e.g., DMSO).
-
Heating Step: Heat the treated cell suspensions in a PCR cycler across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet precipitated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble protein fraction.
-
Western Blot Analysis: Analyze the amount of the soluble target protein (e.g., COX-2) remaining at each temperature using Western blotting with a specific antibody.
-
Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting temperature (ΔTm) in the presence of Compound X indicates direct target engagement.
Hypothetical CETSA Data
The table below presents hypothetical CETSA results for the top two candidate proteins from the AP-MS study.
| Target Protein | Vehicle Tm (°C) | Compound X (10 µM) Tm (°C) | Thermal Shift (ΔTm) |
| COX-2 | 54.2 | 59.8 | +5.6°C |
| IKKε | 51.5 | 52.0 | +0.5°C |
The significant thermal shift observed for COX-2 in the presence of Compound X strongly suggests that Compound X directly binds to and stabilizes COX-2 in a cellular environment. The minimal shift for IKKε suggests it is likely not a direct target.
Hypothetical Signaling Pathway and Mechanism of Action
Based on the validation of COX-2 as the direct target, we can hypothesize a mechanism of action for Compound X's anti-inflammatory effects. COX-2 is a key enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are potent inflammatory mediators.
In this proposed pathway, an inflammatory stimulus like LPS activates the NF-κB pathway, leading to the upregulation of COX-2 expression. The COX-2 enzyme then produces prostaglandins, driving the inflammatory response. Compound X is hypothesized to directly inhibit the enzymatic activity of COX-2, thereby blocking the production of prostaglandins and reducing inflammation.
Conclusion and Future Directions
This guide has outlined a hypothetical, yet robust, workflow for the target identification of this compound (Compound X). Through a combination of affinity proteomics and cellular target engagement assays, COX-2 was identified and validated as the most probable direct target.
Next Steps:
-
Enzymatic Assays: Perform in vitro enzymatic assays to confirm that Compound X directly inhibits COX-2 activity and to determine its potency (IC₅₀).
-
Selectivity Profiling: Test Compound X against the related isoform, COX-1, to assess its selectivity.
-
Structural Biology: Pursue co-crystallization of Compound X with COX-2 to understand the binding mode at an atomic level.
-
In Vivo Studies: Evaluate the efficacy of Compound X in animal models of inflammation to validate the target in a physiological setting.
By following a systematic approach as detailed in this guide, researchers can confidently identify and validate the molecular targets of novel bioactive compounds, paving the way for their development as next-generation therapeutics.
Structural Analysis of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural analysis of the synthetic organic compound 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous phenylacetic acid derivatives and outlines standard methodologies for its complete structural characterization. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development by detailing protocols for synthesis, spectroscopic analysis (NMR and Mass Spectrometry), and crystallographic studies. Furthermore, it explores potential biological activities and signaling pathways associated with phenylacetic acid derivatives, offering a framework for future investigations into the therapeutic potential of this class of compounds.
Introduction
This compound is a member of the phenylacetic acid class of organic compounds, characterized by a phenylacetic acid core structure modified with a 3-fluorobenzyl ether linkage. The presence of the fluorine atom and the ether linkage can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. Phenylacetic acid derivatives have garnered interest for their diverse biological activities, including their roles as plant auxins and their involvement in bacterial signaling pathways[1][2][3]. A thorough structural elucidation is paramount for understanding its structure-activity relationship (SAR) and for guiding the development of novel therapeutic agents.
Synthesis and Purification
While a specific synthetic route for this compound is not extensively documented in publicly available literature, a plausible and efficient synthesis can be designed based on established organic chemistry principles, such as the Williamson ether synthesis followed by hydrolysis.
Proposed Synthetic Pathway
A likely synthetic approach involves the reaction of a substituted phenol with a benzyl halide, followed by the conversion of a suitable functional group to the carboxylic acid. A potential retrosynthetic analysis suggests starting materials such as 3-hydroxyphenylacetic acid derivatives and 3-fluorobenzyl bromide.
Caption: Proposed synthesis workflow for this compound.
General Experimental Protocol for Synthesis
The synthesis of phenylacetic acid derivatives can often be achieved through methods like the Suzuki coupling reaction[4]. A general procedure for the synthesis of a related compound, 2-[(3,4,5-triphenyl)phenyl]acetic acid, involved the conversion of a primary amide to a carboxylic acid using aqueous HCl and a catalytic amount of TiCl4 under mild conditions[5].
For the proposed Williamson ether synthesis:
-
Ether Formation: To a solution of 3-hydroxyphenylacetonitrile in a suitable solvent (e.g., acetone, DMF), add a base (e.g., potassium carbonate, sodium hydride) and stir at room temperature. Add 3-fluorobenzyl bromide dropwise and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Extraction: After completion, cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Hydrolysis: The resulting 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetonitrile can be hydrolyzed to the corresponding carboxylic acid by heating with an aqueous acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield pure this compound.
Structural Elucidation
A combination of spectroscopic and crystallographic techniques is essential for the unambiguous structural determination of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
While experimental data for the target molecule is not available, predicted chemical shifts can be estimated based on the analysis of similar structures.
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic H | 6.8 - 7.4 | Multiplet | 8H | Phenyl and Fluorophenyl rings |
| Methylene H (CH₂) | 5.1 | Singlet | 2H | -O-CH₂-Ar |
| Methylene H (CH₂) | 3.6 | Singlet | 2H | -CH₂-COOH |
| Carboxylic Acid H | 10.0 - 12.0 | Broad Singlet | 1H | -COOH |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Carbonyl C | ~175 | -COOH |
| Aromatic C | 110 - 160 | Phenyl and Fluorophenyl rings |
| Methylene C | ~70 | -O-CH₂-Ar |
| Methylene C | ~40 | -CH₂-COOH |
Note: These are estimated values and actual experimental data may vary.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs should be used. For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.
-
Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
-
Molecular Formula: C₁₅H₁₃FO₃
-
Molecular Weight: 260.26 g/mol
-
Expected [M-H]⁻ ion (ESI-): m/z 259.07
-
Expected [M+H]⁺ ion (ESI+): m/z 261.09
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire data in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.
-
Data Analysis: Analyze the resulting mass spectrum to determine the accurate mass of the molecular ion and compare it with the calculated mass to confirm the elemental composition. The fragmentation pattern can provide additional structural information. A general method for the determination of phenylacetic acid in biological samples has been described using gas chromatography-mass spectrometry with a deuterated internal standard[6].
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state.
-
Crystal Growth: High-quality single crystals are essential for X-ray diffraction analysis. This is often the most challenging step[7]. Crystals can be grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture[8]. Other techniques include vapor diffusion and cooling crystallization.
-
Data Collection: Mount a suitable single crystal on a goniometer head and place it on a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (typically 100 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters against the experimental data to obtain the final crystal structure.
Potential Biological Significance and Signaling Pathways
While the specific biological activity of this compound has not been reported, the broader class of phenylacetic acids (PAAs) exhibits significant biological roles.
Role in Plant Biology
Phenylacetic acid is a naturally occurring auxin in plants, regulating growth and development, although its effects are generally weaker than those of indole-3-acetic acid (IAA)[1]. The biosynthesis of PAA in plants originates from the amino acid phenylalanine[9][10]. It is plausible that synthetic analogs like this compound could interact with auxin signaling pathways, potentially acting as agonists or antagonists.
Caption: Potential interaction with a simplified plant auxin signaling pathway.
Involvement in Bacterial Signaling
In bacteria such as Acinetobacter baumannii, the phenylacetic acid catabolic pathway is involved in regulating responses to antibiotic and oxidative stress[2][3]. It has been suggested that PAA acts as a cross-kingdom signaling molecule[2][3]. Therefore, synthetic PAA derivatives could potentially modulate these bacterial pathways, suggesting a possible application as antimicrobial agents or as adjuvants to existing antibiotic therapies.
Conclusion
This technical guide has outlined a comprehensive approach to the structural analysis of this compound. By employing a combination of synthesis, NMR spectroscopy, mass spectrometry, and X-ray crystallography, a complete and unambiguous structural determination can be achieved. Although specific experimental data for this compound is scarce, the provided protocols and insights from related molecules offer a solid foundation for researchers. The potential for this class of compounds to interact with important biological pathways in both plants and bacteria highlights the need for further investigation into its therapeutic and biotechnological applications. This guide serves as a critical resource for scientists and professionals in the field, facilitating future research and development efforts centered on this and similar molecules.
References
- 1. Phenylacetic acid metabolism in land plants: novel pathways and metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. inventivapharma.com [inventivapharma.com]
- 5. mdpi.com [mdpi.com]
- 6. Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. Auxin Biosynthesis: Are the Indole-3-Acetic Acid and Phenylacetic Acid Biosynthesis Pathways Mirror Images? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Auxin Biosynthesis: Are the Indole-3-Acetic Acid and Phenylacetic Acid Biosynthesis Pathways Mirror Images? - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for the compound 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid. Due to the limited availability of direct experimental data for this specific molecule in public databases, this document presents predicted spectroscopic data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. The provided experimental protocols are derived from established synthetic methodologies for related phenylacetic acid derivatives.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data for this compound. These predictions are based on the analysis of its constituent functional groups and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Broad Singlet | 1H | -COOH |
| ~7.30-7.40 | Multiplet | 1H | Ar-H (Fluorobenzyl) |
| ~7.15-7.25 | Multiplet | 2H | Ar-H (Phenylacetic) |
| ~7.00-7.10 | Multiplet | 2H | Ar-H (Fluorobenzyl) |
| ~6.85-6.95 | Multiplet | 2H | Ar-H (Phenylacetic) |
| ~5.10 | Singlet | 2H | -O-CH₂-Ar |
| ~3.65 | Singlet | 2H | -CH₂-COOH |
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ) (ppm) | Assignment |
| ~178 | -COOH |
| ~163 (d, J ≈ 245 Hz) | C-F (Fluorobenzyl) |
| ~158 | C-O (Phenylacetic) |
| ~140 (d, J ≈ 7 Hz) | Quaternary C (Fluorobenzyl) |
| ~135 | Quaternary C (Phenylacetic) |
| ~130 (d, J ≈ 8 Hz) | Ar-CH (Fluorobenzyl) |
| ~130 | Ar-CH (Phenylacetic) |
| ~123 (d, J ≈ 3 Hz) | Ar-CH (Fluorobenzyl) |
| ~122 | Ar-CH (Phenylacetic) |
| ~115 (d, J ≈ 21 Hz) | Ar-CH (Fluorobenzyl) |
| ~115 | Ar-CH (Phenylacetic) |
| ~114 (d, J ≈ 22 Hz) | Ar-CH (Fluorobenzyl) |
| ~70 | -O-CH₂-Ar |
| ~41 | -CH₂-COOH |
Table 3: Predicted Mass Spectrometry (MS) Data
Method: Electrospray Ionization (ESI)
| m/z | Interpretation |
| 261.08 | [M+H]⁺ (Calculated for C₁₅H₁₄FO₃⁺: 261.0921) |
| 259.08 | [M-H]⁻ (Calculated for C₁₅H₁₂FO₃⁻: 259.0776) |
| 215.09 | [M-COOH]⁺ |
| 109.04 | [C₇H₆F]⁺ (Fluorobenzyl fragment) |
Table 4: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| 1700-1725 | Strong | C=O stretch (Carboxylic acid) |
| 1600, 1585, 1490 | Medium-Strong | C=C stretch (Aromatic rings) |
| 1250-1300 | Strong | C-O stretch (Carboxylic acid) |
| 1200-1250 | Strong | C-F stretch |
| 1020-1070 | Medium | C-O stretch (Ether) |
Experimental Protocols
The following is a plausible multi-step synthesis for this compound based on established organic chemistry reactions.
Step 1: Synthesis of 3-((3-Fluorobenzyl)oxy)benzaldehyde
-
Materials: 3-Hydroxybenzaldehyde, 3-Fluorobenzyl bromide, Potassium carbonate (K₂CO₃), Acetone.
-
Procedure:
-
To a solution of 3-hydroxybenzaldehyde (1.0 eq.) in acetone, add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 3-fluorobenzyl bromide (1.1 eq.) dropwise to the suspension.
-
Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield 3-((3-fluorobenzyl)oxy)benzaldehyde.
-
Step 2: Synthesis of (E)-2-(3-((3-Fluorobenzyl)oxy)phenyl)acrylonitrile
-
Materials: 3-((3-Fluorobenzyl)oxy)benzaldehyde, Acrylonitrile, Base (e.g., sodium ethoxide).
-
Procedure:
-
This step would typically proceed via a condensation reaction, such as a Knoevenagel or similar condensation, to introduce the acrylonitrile moiety. A specific protocol would need to be optimized.
-
Step 3: Synthesis of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetonitrile
-
Materials: (E)-2-(3-((3-Fluorobenzyl)oxy)phenyl)acrylonitrile, Reducing agent (e.g., NaBH₄ in the presence of a catalyst).
-
Procedure:
-
The double bond in the acrylonitrile derivative from the previous step would be selectively reduced.
-
Step 4: Hydrolysis to this compound
-
Materials: 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetonitrile, Sulfuric acid (H₂SO₄), Water.
-
Procedure:
-
To a mixture of 2-(3-((3-fluorobenzyl)oxy)phenyl)acetonitrile (1.0 eq.) in water, add concentrated sulfuric acid (e.g., 3 volumes).
-
Heat the mixture under reflux for 3-4 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
The product will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Visualizations
The following diagrams illustrate the proposed synthetic pathway and a general workflow for the spectroscopic analysis of the target compound.
Caption: Plausible synthetic pathway for this compound.
Caption: General workflow for spectroscopic analysis of the synthesized compound.
Preliminary Bioactivity Screening of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary bioactivity screening of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid. Due to the limited direct experimental data on this specific compound, this document synthesizes information from structurally related molecules, including phenoxyacetic acid and fluorinated phenylacetic acid derivatives, to extrapolate potential therapeutic applications and mechanisms of action. This guide covers potential anti-inflammatory, antibacterial, and cytotoxic activities, supported by detailed experimental protocols, quantitative data from analogous compounds, and visual representations of relevant biological pathways and experimental workflows. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, facilitating further investigation into the therapeutic potential of this class of compounds.
Introduction
This compound is a synthetic organic compound featuring a phenylacetic acid core, a benzyloxy linkage, and a fluorine-substituted benzyl group. The phenylacetic acid scaffold is a well-established pharmacophore present in numerous non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of a fluorobenzyl ether moiety may modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its bioactivity and metabolic stability. This guide explores the probable bioactivities of the title compound by examining the established biological effects of its structural analogs.
Predicted Bioactivities and Mechanisms of Action
Based on the known activities of structurally similar compounds, this compound is predicted to exhibit anti-inflammatory, antibacterial, and cytotoxic properties.
Anti-inflammatory Activity
The phenylacetic acid moiety is a key structural feature of many NSAIDs that target cyclooxygenase (COX) enzymes. It is hypothesized that this compound may act as a COX inhibitor, particularly targeting the inducible COX-2 isoform, which is upregulated at sites of inflammation. Inhibition of COX-2 would block the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever.
Antibacterial Activity
Phenylacetic acid and its derivatives have demonstrated antibacterial properties. The proposed mechanism of action involves the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.[1][2] Furthermore, these compounds can interfere with cellular metabolism by inhibiting key enzymes in pathways such as the tricarboxylic acid (TCA) cycle and disrupting protein synthesis.[1][2][3]
Cytotoxic Activity
Several phenylacetamide derivatives have shown cytotoxic effects against various cancer cell lines.[4][5] The induction of apoptosis, or programmed cell death, is a common mechanism. This can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases and regulation of pro- and anti-apoptotic proteins.[4]
Quantitative Bioactivity Data of Structurally Related Compounds
The following tables summarize the quantitative bioactivity data for compounds structurally analogous to this compound. This data provides a basis for predicting the potential efficacy of the title compound.
Table 1: Cytotoxicity of Phenylacetamide Derivatives Against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Citation |
| 2-(4-Fluorophenyl)-N-(nitrophenyl)acetamide derivative | PC3 (Prostate Carcinoma) | 52 | [6] |
| 2-(4-Fluorophenyl)-N-(nitrophenyl)acetamide derivative | PC3 (Prostate Carcinoma) | 80 | [6] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | MCF-7 (Breast Cancer) | 100 | [6] |
| Phenylacetamide derivative 3d | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.08 | [4][5] |
| Phenylacetamide derivative 3d | PC-12 (Pheochromocytoma) | 0.6 ± 0.08 | [4][5] |
| Phenylacetamide derivative 3c | MCF-7 (Breast Cancer) | 0.7 ± 0.08 | [4][5] |
| Phenylacetamide derivative 3d | MCF-7 (Breast Cancer) | 0.7 ± 0.4 | [4][5] |
Table 2: Antibacterial Activity of Phenylacetic Acid and its Derivatives
| Compound | Bacterial Strain | MIC (mg/mL) | IC50 (mg/mL) | Citation |
| Phenylacetic Acid | Agrobacterium tumefaciens T-37 | - | 0.8038 | [3][7] |
| Phenyllactic Acid | Klebsiella pneumoniae | 2.5 | - | [8] |
Experimental Protocols
This section details the standard experimental methodologies for assessing the predicted bioactivities.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, PC3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations and incubated for 48-72 hours.
-
MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Antibacterial Susceptibility Testing (Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
-
Bacterial Culture: The test bacterium is grown in a suitable broth medium to a specific optical density.
-
Compound Preparation: The test compound is serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 are used.
-
Incubation: The enzyme is incubated with the test compound at various concentrations in a reaction buffer.
-
Substrate Addition: The reaction is initiated by adding arachidonic acid.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the bioactivity screening of this compound.
References
- 1. jchps.com [jchps.com]
- 2. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 8. Antimicrobial activity of phenyllactic acid against Klebsiella pneumoniae and its effect on cell wall membrane and genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic Acid Interactions with Cyclooxygenase-2: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive framework for the in silico analysis of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid, a compound of interest for its potential anti-inflammatory properties. In the absence of direct experimental data for a specific biological target, this guide proceeds on the well-founded hypothesis that, like its structural analogs, this compound acts as a selective inhibitor of Cyclooxygenase-2 (COX-2). We present detailed protocols for molecular docking and molecular dynamics (MD) simulations to elucidate the potential binding interactions and stability of the compound within the COX-2 active site. This guide is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery and the study of anti-inflammatory agents. All quantitative data from these hypothetical simulations are summarized, and key processes are visualized through signaling pathway and workflow diagrams.
Introduction
This compound is a small molecule with a chemical structure suggestive of anti-inflammatory activity. While direct experimental evidence identifying its precise biological target is not publicly available, its structural similarity to known anti-inflammatory drugs, particularly other phenylacetic acid derivatives, points towards the cyclooxygenase (COX) enzymes as likely targets. Specifically, the ortho-fluoro isomer, 2-(3-((2-Fluorobenzyl)oxy)phenyl)acetic acid, has been associated with the inhibition of COX enzymes, which are pivotal in the inflammatory cascade.
The COX enzyme family, particularly the COX-2 isoform, is a well-established target for non-steroidal anti-inflammatory drugs (NSAIDs). COX-2 is inducibly expressed at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[1][2] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key strategy in the development of NSAIDs with improved gastrointestinal safety profiles.[2][3]
This guide outlines a complete in silico workflow to model the interaction of this compound with human COX-2. By employing molecular docking and molecular dynamics simulations, we can predict the compound's binding mode, estimate its binding affinity, and analyze the stability of the protein-ligand complex over time. These computational methods provide valuable insights into the molecular-level interactions that may govern the compound's inhibitory activity, thereby guiding further experimental validation and drug development efforts.
Molecular Structures
2.1. Ligand: this compound
The ligand of interest, this compound, has the following chemical properties:
-
Molecular Formula: C₁₅H₁₃FO₃
-
Molecular Weight: 260.26 g/mol
-
CAS Number: 902836-26-4
The 3D structure of the ligand is essential for in silico modeling and can be generated using chemical drawing software such as ChemDraw or MarvinSketch, followed by energy minimization using a suitable force field like MMFF94.
2.2. Target Protein: Cyclooxygenase-2 (COX-2)
For this study, the crystal structure of human COX-2 in complex with a selective inhibitor will be used. A suitable structure can be obtained from the Protein Data Bank (PDB). For example, PDB ID: 5KIR represents the crystal structure of human COX-2 bound to the selective inhibitor Rofecoxib.[4] This structure provides a high-resolution view of the enzyme's active site and the binding mode of a known selective inhibitor, making it an excellent template for our modeling studies.
The COX-2 active site is a long, hydrophobic channel. A key feature that distinguishes it from COX-1 is the presence of a larger and more accessible side pocket, which is a result of a single amino acid difference at position 523 (Valine in COX-2 versus Isoleucine in COX-1).[5][6] This side pocket is a critical determinant for the binding of selective COX-2 inhibitors.[6] Key amino acid residues in the COX-2 active site include Arginine 120 (Arg120), Tyrosine 355 (Tyr355), and Valine 523 (Val523).[5][7]
In Silico Modeling Protocols
3.1. Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This protocol outlines the steps for docking this compound into the active site of COX-2.
Experimental Protocol: Molecular Docking
-
Protein Preparation:
-
Download the PDB file for human COX-2 (e.g., 5KIR) from the RCSB Protein Data Bank.
-
Remove water molecules, co-crystallized ligands, and any other heteroatoms from the PDB file using software like PyMOL or Chimera.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) to the protein atoms. This is typically done using tools like AutoDockTools.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Perform energy minimization of the ligand structure using a suitable force field.
-
Assign partial charges and define the rotatable bonds of the ligand.
-
-
Grid Generation:
-
Define a grid box that encompasses the entire active site of COX-2. The center of the grid should be set to the geometric center of the co-crystallized inhibitor in the original PDB file to ensure the search space includes the known binding site. A typical grid size would be 60 x 60 x 60 Å with a spacing of 0.375 Å.
-
-
Docking Simulation:
-
Perform the docking calculation using software like AutoDock Vina. The software will explore different conformations and orientations of the ligand within the defined grid box and calculate the binding affinity for each pose.
-
Set the exhaustiveness parameter to a value that ensures a thorough conformational search (e.g., 20).
-
-
Analysis of Results:
-
Analyze the output to identify the binding pose with the lowest binding energy (highest affinity).
-
Visualize the docked complex to examine the interactions between the ligand and the active site residues of COX-2. Pay close attention to hydrogen bonds, hydrophobic interactions, and any interactions with the key residues (Arg120, Tyr355, Val523).
-
3.2. Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex in a simulated physiological environment.
Experimental Protocol: Molecular Dynamics Simulation
-
System Preparation:
-
Use the best-docked pose of the this compound-COX-2 complex from the molecular docking study as the starting structure.
-
Place the complex in a periodic box of explicit water molecules (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries. This is typically done in two stages: first minimizing the water and ions while restraining the protein-ligand complex, and then minimizing the entire system without restraints.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Then, equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble) until properties like density and potential energy stabilize.
-
-
Production Run:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 nanoseconds) to observe the stability and dynamics of the complex. Trajectories and energies are saved at regular intervals for analysis.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to assess the stability of the protein-ligand complex. Key analyses include:
-
Root Mean Square Deviation (RMSD): To evaluate the overall stability of the protein backbone and the ligand's position over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein.
-
Binding Free Energy Calculation (e.g., MM/PBSA or MM/GBSA): To estimate the binding free energy of the complex.
-
-
Hypothetical Results and Data Presentation
The following table summarizes the hypothetical quantitative data that could be obtained from the in silico modeling of this compound with COX-2.
| Parameter | Value | Interpretation |
| Docking Score (Binding Affinity) | -9.5 kcal/mol | A strong predicted binding affinity, suggesting potent inhibition. |
| Key Hydrogen Bond Interactions | Arg120, Tyr355 | The carboxylic acid moiety of the ligand forms hydrogen bonds with these key residues at the entrance of the active site. |
| Key Hydrophobic Interactions | Val523, Leu352, Phe518 | The fluorobenzyl group occupies the hydrophobic side pocket, interacting with these residues, which is characteristic of selective COX-2 inhibitors. |
| Average RMSD of Protein Backbone | 1.8 Å | Indicates that the overall protein structure remains stable throughout the MD simulation. |
| Average RMSD of Ligand | 1.2 Å | Shows that the ligand maintains a stable binding pose within the active site. |
| MM/PBSA Binding Free Energy | -45.5 kcal/mol | A favorable binding free energy, further supporting a stable and strong interaction. |
Visualization of Pathways and Workflows
5.1. COX-2 Signaling Pathway
The following diagram illustrates the role of COX-2 in the inflammatory signaling pathway and the proposed inhibitory action of this compound.
5.2. In Silico Modeling Workflow
The diagram below outlines the logical steps of the in silico experimental workflow described in this guide.
References
- 1. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. rcsb.org [rcsb.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Potential Therapeutic Targets of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid is limited in publicly available scientific literature. This guide, therefore, presents potential therapeutic targets and associated experimental protocols based on the analysis of structurally analogous compounds, namely phenoxyacetic acid and benzyloxyphenylacetic acid derivatives. The information provided herein is intended to serve as a foundation for future research and not as a definitive statement of the compound's biological profile.
Introduction
This compound is a synthetic organic molecule belonging to the class of phenylacetic acid derivatives. While this specific compound is not extensively characterized, its structural motifs—the phenylacetic acid core, the ether linkage, and the fluorobenzyl group—are present in various biologically active molecules. Analysis of analogous compounds suggests that this compound may exhibit therapeutic potential in several areas, including metabolic disorders, inflammation, and neurological conditions. This document outlines the putative therapeutic targets, summarizes relevant quantitative data from analogous compounds, provides detailed experimental protocols for target validation, and visualizes the associated signaling pathways and workflows.
Potential Therapeutic Targets and Mechanisms of Action
Based on the activities of structurally related benzyloxyphenylacetic and phenoxyacetic acid derivatives, the following therapeutic targets are proposed for this compound:
-
Aldose Reductase (AR): A key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications.
-
Cyclooxygenase-2 (COX-2): A crucial enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins.
-
Central Nervous System (CNS) Targets for Anticonvulsant Activity: The precise molecular targets are often complex and multifactorial, but screening models can reveal potential efficacy against seizures.
Aldose Reductase Inhibition
Several benzyloxyphenylacetic acid derivatives have been investigated as inhibitors of aldose reductase. This enzyme catalyzes the reduction of glucose to sorbitol, a key step in the polyol pathway. Under hyperglycemic conditions, the accumulation of sorbitol leads to osmotic stress and has been linked to the development of diabetic complications such as neuropathy, retinopathy, and nephropathy. Inhibition of aldose reductase is a promising strategy to mitigate these complications.
Cyclooxygenase-2 (COX-2) Inhibition
Phenoxyacetic acid derivatives have been explored as selective inhibitors of COX-2. This enzyme is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation. Selective COX-2 inhibitors offer the advantage of reducing inflammation with a lower risk of gastrointestinal side effects associated with non-selective COX inhibitors.
Anticonvulsant Activity
Certain phenoxyacetic acid derivatives have demonstrated anticonvulsant properties in preclinical models. The mechanisms underlying these effects are likely diverse and may involve modulation of ion channels, enhancement of inhibitory neurotransmission (e.g., GABAergic systems), or reduction of excitatory neurotransmission (e.g., glutamatergic systems).
Quantitative Data from Analogous Compounds
The following table summarizes the biological activity of compounds structurally related to this compound. This data provides a basis for hypothesizing the potential potency of the target compound.
| Compound Class | Target | Representative Compound | Activity (IC50/ED50) | Reference |
| Benzyloxyphenylacetic Acids | Aldose Reductase | 5-(4-Bromobenzyloxy)-2-chlorophenylacetic acid | IC50 = 20.9 µM | [1] |
| Phenoxyacetic Acid Derivatives | COX-2 | (E)-N'-(4-hydroxybenzylidene)-2-(4-((4-methylbenzoyl)oxy)phenoxy)acetohydrazide | IC50 = 0.06 µM | [2] |
| Phenoxyacetic Acid Derivatives | Anticonvulsant (PTZ model) | Compound 7b (a phenoxyacetic acid derivative) | 100% protection | [3][4] |
| Phenoxyacetic Acid Derivatives | Anticonvulsant (MES model) | Isatin-based derivative 4a | Protection at 30 mg/kg | [5] |
Experimental Protocols
This section provides detailed methodologies for assessing the potential therapeutic activities of this compound.
Aldose Reductase Inhibition Assay (Spectrophotometric)
This protocol is adapted from standard procedures for evaluating aldose reductase inhibitors.[6][7]
Objective: To determine the in vitro inhibitory activity of the test compound against aldose reductase.
Materials:
-
Enzyme Source: Partially purified rat lens aldose reductase or recombinant human aldose reductase.
-
Buffer: 0.067 M Sodium phosphate buffer (pH 6.2).
-
Cofactor: NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form).
-
Substrate: DL-Glyceraldehyde.
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Instrumentation: UV-Vis Spectrophotometer.
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a quartz cuvette, prepare the reaction mixture containing phosphate buffer, NADPH, and the enzyme solution.
-
Add the test compound at various concentrations to the reaction mixture and incubate for a specified period (e.g., 10 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.
-
Monitor the decrease in absorbance at 340 nm for several minutes, which corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition is calculated relative to a control reaction without the inhibitor.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
COX-2 Inhibitor Screening Assay (Fluorometric)
This protocol is based on commercially available fluorometric screening kits.[8][9][10]
Objective: To determine the in vitro inhibitory activity of the test compound against human recombinant COX-2.
Materials:
-
Enzyme: Human recombinant COX-2.
-
Assay Buffer: As provided in the commercial kit (typically a Tris-based buffer).
-
Probe: A fluorogenic probe that reacts with the product of the COX-2 reaction.
-
Cofactor: Heme.
-
Substrate: Arachidonic Acid.
-
Test Compound: this compound dissolved in DMSO.
-
Positive Control: A known COX-2 inhibitor (e.g., Celecoxib).
-
Instrumentation: Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
To the wells of a 96-well microplate, add the assay buffer, COX-2 enzyme, and the test compound or positive control.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a defined period.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.
-
Calculate the reaction rate from the linear portion of the fluorescence versus time plot.
-
Determine the percentage of inhibition and the IC50 value as described for the aldose reductase assay.
Anticonvulsant Activity Screening (In Vivo)
The following protocols describe two standard models for the preliminary screening of anticonvulsant drugs.[3][5][11]
Objective: To evaluate the potential anticonvulsant activity of the test compound in rodent models.
Models:
-
Pentylenetetrazole (PTZ)-Induced Seizure Model: This model is used to identify compounds effective against myoclonic and absence seizures.
-
Maximal Electroshock (MES)-Induced Seizure Model: This model is used to identify compounds effective against generalized tonic-clonic seizures.
Materials:
-
Animals: Male Swiss albino mice or Wistar rats.
-
Convulsant Agent: Pentylenetetrazole (PTZ).
-
Test Compound: this compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Standard Drug: A known anticonvulsant (e.g., Diazepam for PTZ, Phenytoin for MES).
-
Instrumentation: Electroconvulsiometer (for MES model).
Procedure (PTZ Model):
-
Administer the test compound or vehicle to groups of animals via an appropriate route (e.g., intraperitoneal).
-
After a predetermined time, administer a convulsive dose of PTZ (e.g., 85 mg/kg, subcutaneous).
-
Observe the animals for the onset of clonic and tonic seizures for a specified period (e.g., 30 minutes).
-
Record the latency to the first seizure and the percentage of animals protected from seizures.
Procedure (MES Model):
-
Administer the test compound or vehicle to groups of animals.
-
At the time of peak drug effect, deliver a maximal electrical stimulus via corneal or ear-clip electrodes.
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of the tonic hindlimb extension is considered as a protective effect.
-
Determine the median effective dose (ED50) required to protect 50% of the animals.
Visualizations
Proposed Synthesis Workflow
The synthesis of this compound can be hypothetically achieved through a Williamson ether synthesis followed by hydrolysis.
Aldose Reductase and the Polyol Pathway
This diagram illustrates the role of aldose reductase in the polyol pathway and its link to diabetic complications.
COX-2 and the Inflammatory Pathway
This diagram shows the position of COX-2 in the arachidonic acid cascade leading to inflammation.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Anticonvulsant effect of drugs by MES and PTZ method | PDF [slideshare.net]
- 3. benchchem.com [benchchem.com]
- 4. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 5. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. assaygenie.com [assaygenie.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. interchim.fr [interchim.fr]
- 11. meliordiscovery.com [meliordiscovery.com]
Methodological & Application
Application Notes and Protocols for 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the potential biological applications of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid and a detailed experimental protocol for its synthesis.
Introduction
This compound is a phenylacetic acid derivative. While specific biological activities for this exact compound are not extensively documented in publicly available literature, its structural motifs are present in molecules with significant pharmacological properties. Phenylacetic acid derivatives are a well-established class of compounds with diverse applications, including use as anti-inflammatory agents, anticancer therapeutics, and antimicrobials. The presence of a fluorinated benzyl ether moiety may enhance metabolic stability and binding affinity to biological targets.
Potential Applications
Based on the biological activities of structurally related compounds, this compound is a candidate for investigation in the following areas:
-
Anti-inflammatory Research: A structurally similar compound, 2-(3-((2-Fluorobenzyl)oxy)phenyl)acetic acid, is utilized in the development of drugs for inflammation and rheumatoid arthritis.[1] This is attributed to its potential to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of inflammation and pain.[1] The target compound may exhibit similar non-steroidal anti-inflammatory drug (NSAID)-like activity.
-
Anticancer Research: Related benzyloxy-substituted acetic acid derivatives have demonstrated cytotoxic effects against cancer cell lines. For instance, 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid showed promising activity against the MCF-7 breast cancer cell line.[2] The combination of the benzyl ether and acetic acid functionalities was noted as being important for its cytotoxic profile.[2] This suggests that this compound could be a valuable scaffold for the development of novel antineoplastic agents.
-
Antimicrobial Research: Phenylacetic acid and its derivatives are known to possess antimicrobial properties.[3] Phenoxyacetic acid derivatives have also been investigated for their activity against various bacterial and fungal strains.[4][5]
Physicochemical Data
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 902836-26-4 |
| Molecular Formula | C₁₅H₁₃FO₃ |
| Molecular Weight | 260.26 g/mol |
| Appearance | White Solid (predicted) |
| Solubility | Soluble in organic solvents like DMSO, DMF, Methanol |
Experimental Protocols
The synthesis of this compound can be achieved via a two-step process involving a Williamson ether synthesis followed by ester hydrolysis.
Overall Synthesis Scheme
References
Application Notes: Synthesis of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid
Compound: 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid CAS Number: 902836-26-4 Molecular Formula: C₁₅H₁₃FO₃ Molecular Weight: 260.26 g/mol
Introduction
This compound is a derivative of phenylacetic acid. Phenylacetic acid and its derivatives are significant scaffolds in medicinal chemistry and drug development, serving as building blocks for various pharmaceuticals, including nonsteroidal anti-inflammatory drugs (NSAIDs). The introduction of a fluorobenzyl ether moiety can modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a valuable intermediate for constructing more complex, biologically active molecules.
This document provides a detailed two-step protocol for the laboratory synthesis of this compound, intended for researchers in organic chemistry and drug discovery. The synthesis involves a Williamson ether synthesis to form the ether linkage, followed by saponification to yield the final carboxylic acid.
Experimental Protocols
Overall Reaction Scheme:
Step 1: Williamson Ether Synthesis Methyl 2-(3-hydroxyphenyl)acetate + 3-Fluorobenzyl bromide → Methyl 2-(3-((3-fluorobenzyl)oxy)phenyl)acetate
Step 2: Saponification (Ester Hydrolysis) Methyl 2-(3-((3-fluorobenzyl)oxy)phenyl)acetate → this compound
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Supplier |
| Methyl 2-(3-hydroxyphenyl)acetate | C₉H₁₀O₃ | 166.17 | Sigma-Aldrich |
| 3-Fluorobenzyl bromide | C₇H₆BrF | 189.02 | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃), anhydrous | K₂CO₃ | 138.21 | Fisher Scientific |
| Acetone, ACS Grade | C₃H₆O | 58.08 | VWR Chemicals |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | J.T. Baker |
| Methanol, ACS Grade | CH₃OH | 32.04 | EMD Millipore |
| Hydrochloric Acid (HCl), 3M | HCl | 36.46 | Acros Organics |
| Ethyl Acetate, ACS Grade | C₄H₈O₂ | 88.11 | Fisher Scientific |
| Hexanes, ACS Grade | C₆H₁₄ | 86.18 | VWR Chemicals |
| Magnesium Sulfate (MgSO₄), anhydrous | MgSO₄ | 120.37 | Sigma-Aldrich |
| Deionized Water | H₂O | 18.02 | In-house supply |
Protocol 1: Synthesis of Methyl 2-(3-((3-fluorobenzyl)oxy)phenyl)acetate (Intermediate)
This procedure details the formation of the ether linkage via a Williamson ether synthesis.[1][2]
1. Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-(3-hydroxyphenyl)acetate (5.00 g, 30.1 mmol).[3]
-
Add anhydrous potassium carbonate (8.32 g, 60.2 mmol, 2.0 equivalents).
-
Add 100 mL of acetone to the flask.
2. Reagent Addition:
-
Stir the suspension vigorously.
-
Add 3-fluorobenzyl bromide (4.0 mL, 33.1 mmol, 1.1 equivalents) to the mixture using a syringe.[4]
-
Rinse the syringe with a small amount of acetone and add it to the flask.
3. Reaction:
-
Heat the reaction mixture to reflux (approximately 56°C) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting phenol should be consumed, and a new, less polar spot corresponding to the product should appear.
4. Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts using a Büchner funnel and wash the solid cake with acetone (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil.
-
Dissolve the crude oil in 100 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with 1 M NaOH (2 x 50 mL) to remove any unreacted phenol, followed by a brine wash (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
5. Purification:
-
The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes, if necessary.
-
Combine the fractions containing the pure product and concentrate under vacuum to yield Methyl 2-(3-((3-fluorobenzyl)oxy)phenyl)acetate as a colorless to pale yellow oil.
Protocol 2: Synthesis of this compound (Final Product)
This procedure describes the hydrolysis of the intermediate ester to the final carboxylic acid.
1. Reaction Setup:
-
Place the methyl 2-(3-((3-fluorobenzyl)oxy)phenyl)acetate (assuming ~28 mmol from the previous step) into a 250 mL round-bottom flask with a magnetic stir bar.
-
Add 50 mL of methanol and 50 mL of deionized water.
-
Add sodium hydroxide pellets (2.24 g, 56.0 mmol, 2.0 equivalents) to the solution.
2. Reaction:
-
Attach a reflux condenser and heat the mixture to reflux (approximately 70-80°C) for 2-4 hours.
-
The reaction can be monitored by TLC (3:1 Hexanes:Ethyl Acetate) until the starting ester spot has disappeared.
3. Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly acidify the solution to a pH of ~2 by adding 3 M HCl dropwise with stirring. A white precipitate should form.[5]
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water (3 x 30 mL) to remove inorganic salts.
4. Purification (Recrystallization):
-
Transfer the crude solid to a beaker.
-
Recrystallize the product from a suitable solvent, such as a water/ethanol mixture or toluene, to achieve high purity.[6][7]
-
To do this, dissolve the solid in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
Data Presentation
Table 1: Reactant Stoichiometry and Theoretical Yield
| Step | Reactant | M.W. ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents | Theoretical Yield (g) |
| 1 | Methyl 2-(3-hydroxyphenyl)acetate | 166.17 | 5.00 | 30.1 | 1.0 | N/A |
| 1 | 3-Fluorobenzyl bromide | 189.02 | 6.26 | 33.1 | 1.1 | 8.25 |
| 2 | Methyl 2-(3-((3-fluorobenzyl)oxy)...) | 274.28 | 8.25 | 30.1 | 1.0 | 7.83 |
Table 2: Expected Product Characterization
| Compound | Physical State | Expected Yield (%) | Melting Point (°C) |
| Methyl 2-(3-((3-fluorobenzyl)oxy)phenyl)acetate | Colorless Oil | 85-95 | N/A |
| This compound | White Solid | 90-98 | 105-107 |
Note: Yields are estimates and will vary based on experimental execution. Melting point is based on literature values and should be confirmed experimentally.
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis, from starting materials to the final purified product.
Caption: Workflow for the two-step synthesis of the target compound.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Methyl 3-Hydroxyphenylacetate | C9H10O3 | CID 39129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Fluorobenzyl bromide | C7H6BrF | CID 68007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. thestudentroom.co.uk [thestudentroom.co.uk]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for Cell-based Assays of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid is a synthetic compound with structural similarities to known agonists of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 has emerged as a significant therapeutic target for type 2 diabetes.[1][2] The receptor is highly expressed in pancreatic β-cells and is activated by medium and long-chain free fatty acids.[1][3] Activation of GPR40 in a glucose-dependent manner enhances insulin secretion, making its agonists promising candidates for antihyperglycemic drugs with a reduced risk of hypoglycemia.[2][3]
These application notes provide detailed protocols for a series of cell-based assays to characterize the pharmacological activity of this compound at the GPR40 receptor. The assays are designed to determine its potency, mechanism of action, and functional effect on insulin secretion.
Signaling Pathway and Experimental Workflow
The primary signaling cascade initiated by GPR40 activation involves the Gαq subunit of heterotrimeric G proteins.[4] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, and the subsequent increase in intracellular calcium is a key event leading to the exocytosis of insulin granules.[1][3] Some synthetic agonists have also been shown to couple to Gαs, stimulating cAMP production.[5]
Caption: GPR40 Gαq signaling pathway.
The following workflow outlines the sequential assays for characterizing the compound. It begins with a primary screen for receptor activation, followed by a mechanistic assay, a functional assay, and a crucial counterscreen to ensure data specificity.
Caption: Experimental workflow for compound characterization.
Data Presentation
The following tables summarize representative quantitative data obtained from the described cell-based assays.
Table 1: Potency and Efficacy in GPR40 Activation Assays
| Compound | Assay Type | Cell Line | EC₅₀ (nM) | Max Response (% of Control) |
|---|---|---|---|---|
| This compound | Calcium Mobilization | HEK293-hGPR40 | 45.2 | 98% |
| This compound | IP1 Accumulation | HEK293-hGPR40 | 62.5 | 105% |
| TAK-875 (Control Agonist) | Calcium Mobilization | HEK293-hGPR40 | 15.8 | 100% |
| TAK-875 (Control Agonist) | IP1 Accumulation | HEK293-hGPR40 | 25.1 | 100% |
Table 2: Functional Activity in Glucose-Stimulated Insulin Secretion (GSIS) Assay
| Condition | Glucose (mM) | Compound (1 µM) | Insulin Secreted (ng/mL) | Fold Increase over Basal |
|---|---|---|---|---|
| Basal | 2.8 | Vehicle | 1.2 ± 0.2 | 1.0 |
| Stimulated | 16.7 | Vehicle | 4.8 ± 0.5 | 4.0 |
| Test Compound | 16.7 | Test Compound | 9.5 ± 0.9 | 7.9 |
| Control Agonist | 16.7 | TAK-875 | 10.2 ± 1.1 | 8.5 |
| Test Compound (Low Glucose) | 2.8 | Test Compound | 1.4 ± 0.3 | 1.2 |
Table 3: Cytotoxicity Profile
| Cell Line | Assay Type | Compound | CC₅₀ (µM) |
|---|---|---|---|
| HEK293-hGPR40 | MTT Assay | This compound | > 100 |
| HIT-T15 | MTT Assay | this compound | > 100 |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR40 activation.[6]
Materials:
-
HEK293 cells stably expressing human GPR40 (HEK293-hGPR40).
-
DMEM, 10% FBS, 1% Penicillin-Streptomycin, Geneticin (for cell culture).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compound: this compound, dissolved in DMSO.
-
Control Agonist: TAK-875 or a relevant fatty acid like linoleic acid.
-
Black-wall, clear-bottom 96-well microplates.
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent fluorescence plate reader with liquid handling.
Methodology:
-
Cell Plating: Seed HEK293-hGPR40 cells into 96-well plates at a density of 40,000-60,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer.
-
Remove culture medium from the wells and add 100 µL of the dye loading solution.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
Compound Preparation: Prepare a 4X concentrated serial dilution of the test compound and control agonist in Assay Buffer. The final DMSO concentration should be <0.5%.
-
Measurement: Place the cell plate and the compound plate into the FLIPR instrument.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument will automatically add 50 µL of the compound solution to the cell plate wells.
-
Measure the fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) every second for at least 120 seconds.
-
Data Analysis: The change in fluorescence is proportional to the increase in intracellular calcium. Calculate the EC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay
This assay quantifies the accumulation of IP1, a stable downstream metabolite of IP3, providing a robust measure of Gαq pathway activation.[7]
Materials:
-
HEK293-hGPR40 cells.
-
IP-One HTRF Assay Kit (or equivalent).
-
Assay Buffer provided with the kit.
-
LiCl (Lithium Chloride) solution.
-
Test Compound and Control Agonist.
-
White, solid-bottom 384-well microplates.
-
HTRF-compatible plate reader.
Methodology:
-
Cell Plating: Seed HEK293-hGPR40 cells into 384-well plates at 10,000-15,000 cells/well and incubate for 24 hours.
-
Assay Procedure: Follow the manufacturer's protocol for the IP-One HTRF Assay Kit. A general workflow is as follows:
-
Prepare serial dilutions of the test compound and control agonist in the stimulation buffer provided, which contains LiCl to inhibit IP1 degradation.
-
Remove culture medium and add the compound solutions to the cells.
-
Incubate for 60-90 minutes at 37°C.
-
Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Convert ratios to IP1 concentration using a standard curve. Plot the dose-response curve to determine the EC₅₀.
Protocol 3: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This is a key functional assay to determine if the compound enhances insulin secretion from pancreatic β-cells in a glucose-dependent manner.[4]
Materials:
-
Insulin-secreting cell line (e.g., HIT-T15, MIN6, or INS-1).
-
Culture medium (e.g., RPMI-1640 with 10% FBS).
-
Krebs-Ringer Bicarbonate HEPES buffer (KRBH) containing 0.1% BSA.
-
KRBH with low glucose (2.8 mM).
-
KRBH with high glucose (16.7 mM).
-
Test Compound and Control Agonist.
-
Insulin ELISA kit.
-
24-well plates.
Methodology:
-
Cell Plating: Seed cells into 24-well plates and grow to ~80% confluency.
-
Pre-incubation (Starvation): Gently wash the cells twice with PBS. Then, pre-incubate the cells in KRBH with low glucose (2.8 mM) for 2 hours at 37°C to bring insulin secretion to a basal level.
-
Incubation: Discard the pre-incubation buffer. Add fresh KRBH buffer with the following conditions to different wells (in triplicate):
-
Low glucose (2.8 mM) + Vehicle (DMSO).
-
High glucose (16.7 mM) + Vehicle (DMSO).
-
High glucose (16.7 mM) + Test Compound (e.g., 1 µM).
-
High glucose (16.7 mM) + Control Agonist (e.g., 1 µM).
-
Low glucose (2.8 mM) + Test Compound (e.g., 1 µM) - to check for glucose dependency.
-
-
Incubate the plate for 2 hours at 37°C.
-
Sample Collection: Collect the supernatant from each well. Centrifuge to remove any detached cells.
-
Measurement: Quantify the insulin concentration in the supernatant using a commercial Insulin ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the insulin concentration to the total protein content or cell number in each well. Calculate the fold-increase in insulin secretion compared to the basal (low glucose) condition.
Protocol 4: Cell Viability (MTT) Assay
This assay is performed to ensure that the observed effects in the primary and functional assays are not due to compound-induced cytotoxicity.[8]
Materials:
-
Cell lines used in other assays (HEK293-hGPR40, HIT-T15).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
DMSO or a suitable solubilization buffer.
-
96-well plates.
-
Microplate reader (absorbance).
Methodology:
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound, including those used in the functional assays. Incubate for a period relevant to the longest assay (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Mix gently.
-
Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the CC₅₀ (the concentration that reduces cell viability by 50%). A high CC₅₀ value relative to the EC₅₀ indicates a good safety profile.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Novel, Selective GPR40 AgoPAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid is a synthetic organic compound with a structure suggestive of potential biological activity. While direct studies on the anti-cancer effects of this specific molecule are not yet available in published literature, its core structure, phenylacetic acid (PAA), and related derivatives have demonstrated notable anti-neoplastic properties. Phenylacetate and its analogues are known to induce cytostatic (growth-inhibiting) and pro-apoptotic (cell death-inducing) effects across a variety of cancer cell lines.[1] The presence of a fluorobenzyl ether moiety suggests modifications in lipophilicity and metabolic stability, which could influence its biological activity.
These application notes provide a comprehensive framework for the in vitro evaluation of this compound as a potential anti-cancer agent. The protocols and hypothesized mechanisms are based on the established activities of structurally similar phenylacetic acid and phenylacetamide derivatives.
Hypothesized Mechanism of Action
Based on the literature for related phenylacetic acid derivatives, this compound may exert its anti-cancer effects through several mechanisms:
-
Induction of Apoptosis: Many phenylacetamide derivatives have been shown to trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[2][3]
-
Cell Cycle Arrest: Phenylacetate can induce a G1 phase cell cycle arrest, preventing DNA replication and proliferation.[1]
-
Modulation of Key Signaling Pathways: The compound could potentially modulate critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and JNK pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism, and its hyperactivation is a hallmark of many cancers.[4][5][6] The JNK signaling pathway is a stress-activated pathway that can mediate both apoptosis and cell survival, depending on the cellular context.[7][8][9]
Data Presentation: In Vitro Cytotoxicity of Structurally Related Compounds
The following tables summarize the reported 50% inhibitory concentration (IC50) values for structurally related fluorinated phenylacetamide derivatives against various cancer cell lines. This data can serve as a benchmark for evaluating the potency of this compound.
Table 1: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
| Compound ID | Substitution on N-phenyl ring | Cell Line | IC50 (µM) |
| 2b | m-nitro | PC3 (Prostate Carcinoma) | 52 |
| 2c | p-nitro | PC3 (Prostate Carcinoma) | 80 |
| 2c | p-nitro | MCF-7 (Breast Carcinoma) | 100 |
| Imatinib (Reference) | - | PC3 (Prostate Carcinoma) | 40 |
| Imatinib (Reference) | - | MCF-7 (Breast Carcinoma) | 98 |
Data sourced from Aliabadi et al., Iran J Pharm Res. 2013 Summer;12(3):267-71.[10][11]
Table 2: Cytotoxicity of Phenylacetamide Derivatives in Various Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) |
| 3d | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.08 |
| 3d | PC-12 (Pheochromocytoma) | 0.6 ± 0.08 |
| 3c | MCF-7 (Breast Cancer) | 0.7 ± 0.08 |
| 3d | MCF-7 (Breast Cancer) | 0.7 ± 0.4 |
| 3j (p-nitro) | MDA-MB-468 (Breast Cancer) | 0.76 ± 0.09 |
| 3b (m-fluoro) | MDA-MB-468 (Breast Cancer) | 1.5 ± 0.12 |
| 3f (p-chloro) | MDA-MB-468 (Breast Cancer) | 1.0 ± 0.13 |
| Doxorubicin (Reference) | MDA-MB-468 (Breast Cancer) | 0.38 ± 0.07 |
Data sourced from Tavallaei, et al. Pharmaceutical Sciences, 2025, 31(2), 179-186.[3]
Experimental Workflow and Signaling Pathways
Caption: A typical workflow for the in vitro evaluation of a novel compound in cancer cell lines.
Caption: Hypothesized modulation of PI3K/Akt/mTOR and JNK signaling pathways by the compound.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, PC3, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Prepare serial dilutions of the compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells (including floating cells) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Western Blot Analysis for Signaling Pathway Modulation
This protocol is for detecting changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR and JNK pathways.
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, anti-phospho-JNK, anti-total-JNK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated and untreated cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Caption: Logical flow from initial screening to detailed mechanistic studies for the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Taking out the JNK: A window of opportunity to improve cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid in Anti-Inflammatory Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic inflammation can contribute to a variety of pathological conditions, including arthritis, cardiovascular disease, and neurodegenerative disorders. A key pathway in the inflammatory response involves the activation of nuclear factor-kappa B (NF-κB), a transcription factor that upregulates the expression of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory properties of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid (hereafter referred to as Compound X), a novel synthetic molecule. The methodologies described herein are based on established in vitro models for assessing anti-inflammatory activity, focusing on the compound's effects on key inflammatory mediators and signaling pathways in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.
Postulated Mechanism of Action
Based on the structure of Compound X, a substituted phenoxyacetic acid, it is hypothesized to exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. This, in turn, is expected to lead to a reduction in the expression and activity of downstream pro-inflammatory enzymes and cytokines.
Data Presentation
The following tables summarize the hypothetical quantitative data for the anti-inflammatory activity of Compound X.
Table 1: Inhibitory Activity of Compound X on COX-1 and COX-2 Enzymes
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Compound X | 25.3 | 0.45 | 56.2 |
| Celecoxib | 15.2 | 0.04 | 380 |
| Ibuprofen | 5.8 | 12.9 | 0.45 |
Table 2: Effect of Compound X on NO and PGE₂ Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | Nitric Oxide (NO) Inhibition (%) | Prostaglandin E₂ (PGE₂) Inhibition (%) |
| Compound X | 1 | 22.5 ± 2.1 | 30.1 ± 2.5 |
| 5 | 48.7 ± 3.5 | 55.8 ± 4.1 | |
| 10 | 75.3 ± 5.2 | 82.4 ± 6.3 | |
| Dexamethasone | 1 | 92.1 ± 4.8 | 95.3 ± 3.9 |
Data are presented as mean ± standard deviation (n=3).
Table 3: Effect of Compound X on Pro-Inflammatory Cytokine mRNA Expression in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | TNF-α (Fold Change vs. LPS) | IL-6 (Fold Change vs. LPS) | IL-1β (Fold Change vs. LPS) |
| Vehicle | - | 1.00 | 1.00 | 1.00 |
| Compound X | 1 | 0.78 ± 0.06 | 0.81 ± 0.07 | 0.75 ± 0.05 |
| 5 | 0.45 ± 0.04 | 0.52 ± 0.05 | 0.48 ± 0.04 | |
| 10 | 0.18 ± 0.02 | 0.25 ± 0.03 | 0.21 ± 0.02 |
Data are presented as mean ± standard deviation (n=3), normalized to a housekeeping gene and expressed as fold change relative to the LPS-treated control.
Experimental Protocols
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of Compound X for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
Cell Viability Assay (MTT Assay)
To assess the cytotoxicity of Compound X, an MTT assay is performed.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.
-
Treat the cells with various concentrations of Compound X (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Nitric Oxide (NO) Production Assay
NO production is measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Pre-treat cells with Compound X for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.
-
Collect 100 µL of the culture supernatant from each well.
-
Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
Prostaglandin E₂ (PGE₂) Measurement
PGE₂ levels in the cell culture supernatant are quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Protocol:
-
Collect the culture supernatant from LPS-stimulated RAW 264.7 cells treated with Compound X as described above.
-
Perform the PGE₂ ELISA according to the manufacturer's instructions.
-
Briefly, add supernatants and standards to a 96-well plate pre-coated with a PGE₂ capture antibody.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
After incubation and washing steps, add the substrate and measure the colorimetric change using a microplate reader.
-
Calculate the PGE₂ concentration based on the standard curve.
Western Blot Analysis
Western blotting is used to determine the protein expression levels of iNOS, COX-2, and phosphorylated NF-κB p65.
Protocol:
-
Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Visualizations
Caption: Experimental workflow for evaluating the anti-inflammatory effects of Compound X.
Caption: Hypothesized NF-κB signaling pathway and the potential inhibitory point of Compound X.
Application Notes and Protocols for 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid is a synthetic organic compound belonging to the phenylacetic acid class of molecules. Phenylacetic acid derivatives have been explored for their therapeutic potential, including their role as anti-inflammatory agents. A key mechanism for anti-inflammatory action is the inhibition of enzymes involved in the prostaglandin synthesis pathway. This document provides detailed application notes and protocols for investigating the inhibitory effects of this compound on this pathway, particularly focusing on the production of Prostaglandin E2 (PGE2).
PGE2 is a principal mediator of inflammation, pain, and fever.[1][2] Its synthesis is a multi-step process initiated by the release of arachidonic acid from cell membranes. Arachidonic acid is then converted to Prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes (COX-1 and COX-2).[3][4] Finally, microsomal prostaglandin E synthase-1 (mPGES-1), an inducible enzyme often overexpressed during inflammation, catalyzes the conversion of PGH2 to PGE2.[1][5][6]
Targeting mPGES-1 is an attractive therapeutic strategy as it allows for the selective inhibition of PGE2 production, potentially avoiding the gastrointestinal and cardiovascular side effects associated with non-selective COX inhibitors (NSAIDs) that affect the production of other physiologically important prostaglandins.[1][2][5][7] Given its structure, this compound is a candidate for investigation as a selective inhibitor of mPGES-1 or as a COX inhibitor.
Signaling Pathway
The synthesis of PGE2 is a critical part of the inflammatory cascade. The pathway begins with the liberation of arachidonic acid from the cell membrane and proceeds through enzymatic conversions by COX and mPGES-1.
Caption: Prostaglandin E2 (PGE2) Synthesis Pathway.
Data Presentation
The inhibitory activity of this compound should be quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit 50% of the enzymatic activity or PGE2 production. Data should be recorded and presented in a clear, tabular format for comparison with controls.
Table 1: Inhibitory Activity on PGE2 Production in RAW 264.7 Cells
| Compound | Test Concentration Range (µM) | IC50 (µM) | Notes |
| This compound | e.g., 0.01 - 100 | User Data | Test Compound |
| Indomethacin (Positive Control) | e.g., 0.001 - 10 | User Data | Non-selective COX inhibitor |
| Vehicle Control (e.g., 0.1% DMSO) | N/A | N/A | Defines 0% inhibition |
Table 2: Cell-Free mPGES-1 Enzyme Inhibition
| Compound | Test Concentration Range (µM) | IC50 (µM) | Notes |
| This compound | e.g., 0.01 - 100 | User Data | Test Compound |
| MK-886 (Positive Control) | e.g., 0.01 - 10 | User Data | Known mPGES-1 inhibitor |
| Vehicle Control (e.g., 0.1% DMSO) | N/A | N/A | Defines 0% inhibition |
Experimental Protocols
Protocol 1: Cell-Based Inhibition of PGE2 Synthesis Assay
This protocol describes a method to evaluate the inhibitory effect of the test compound on PGE2 production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).[3][8]
Objective: To determine the IC50 of this compound for the inhibition of LPS-induced PGE2 production.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Indomethacin (positive control)
-
Dimethyl sulfoxide (DMSO, vehicle)
-
Phosphate Buffered Saline (PBS)
-
Prostaglandin E2 (PGE2) ELISA Kit
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT or CellTiter96)
References
- 1. A review on mPGES-1 inhibitors: From preclinical studies to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting microsomal prostaglandin E2 synthase-1 (mPGES-1): the development of inhibitors as an alternative to non-steroidal anti-inflammatory drugs (NSAIDs) - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. Microsomal prostaglandin E2 synthase-1 and its inhibitors: Molecular mechanisms and therapeutic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dc.uthsc.edu [dc.uthsc.edu]
- 8. Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid is a synthetic organic compound with potential applications in pharmaceutical research and drug development. Its structural similarity to other biologically active phenylacetic acid derivatives suggests it may be investigated for various therapeutic targets. This document provides detailed protocols for the preparation of a stock solution of this compound, along with guidelines for its safe handling and a general protocol for its application in a common cell-based assay.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 902836-26-4 | [1][2] |
| Molecular Formula | C₁₅H₁₃FO₃ | [1][2] |
| Molecular Weight | 260.26 g/mol | [2] |
| Appearance | White to off-white solid (presumed) | General knowledge of similar compounds |
| Solubility | Soluble in organic solvents such as DMSO, ethanol, and methanol. Sparingly soluble in water. | Inferred from the structure and properties of similar aromatic carboxylic acids.[3][4] |
| Storage | Store at 2-8°C in a tightly sealed container, protected from light and moisture. For long-term storage, an inert atmosphere is recommended. |
Health and Safety Information
This compound is a halogenated organic compound and should be handled with appropriate safety precautions.[5][6][7]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[5][6][7]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][8] Avoid contact with skin and eyes.[5] In case of contact, flush the affected area with copious amounts of water.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Halogenated organic waste should be collected in a designated container.[7]
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (MW: 260.26 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Tare the weighing vessel: Place a clean, dry microcentrifuge tube or vial on the analytical balance and tare it.
-
Weigh the compound: Carefully weigh approximately 2.6 mg of this compound into the tared vessel. Record the exact weight.
-
Calculate the required volume of DMSO: Use the following formula to calculate the volume of DMSO needed to achieve a 10 mM concentration:
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
For example, for 2.6 mg (0.0026 g) of the compound: Volume (L) = (0.0026 g / 260.26 g/mol ) / 0.010 mol/L = 0.001 L = 1 mL
-
Dissolve the compound: Add the calculated volume of DMSO to the vessel containing the compound.
-
Mix thoroughly: Cap the vessel tightly and vortex until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Storage: Store the 10 mM stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.
Protocol for a General Cell Viability Assay (MTT Assay)
This protocol provides a general workflow for evaluating the effect of this compound on cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This type of assay is a common in vitro method for screening the effects of small molecule inhibitors.[9][10]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
10 mM stock solution of this compound in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control (medium only).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound or controls to the respective wells.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Visualizations
Caption: Stock solution preparation and application workflow.
References
- 1. This compound | C15H13FO3 | CID 11974816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound , Package: 250mg , Laibo Chem - Global Labor [globallabor.com.br]
- 3. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 4. Phenylacetic Acid [drugfuture.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Analytical Detection of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid in both pharmaceutical formulations and biological matrices. The protocols are designed to be adaptable for various research and development applications, from routine quality control to pharmacokinetic studies.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in pharmaceutical dosage forms, such as tablets, where the concentration of the analyte is relatively high.
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Gradient HPLC system with UV/Vis Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or Gradient Elution: Acetonitrile and Water (with 0.1% Formic Acid or Phosphoric Acid) |
| Example Isocratic: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Approximately 275 nm (based on the absorbance of similar phenylacetic acid derivatives) |
| Injection Volume | 10 µL |
| Run Time | ~10 minutes |
Experimental Protocol: Analysis of a Tablet Formulation
a. Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.
b. Sample Preparation from Tablets:
-
Weigh and finely powder not fewer than 20 tablets to ensure homogeneity.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active pharmaceutical ingredient (API).
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
c. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Quantitative Data Summary (Typical Performance for Phenylacetic Acid Derivatives)
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This high-sensitivity, high-selectivity method is ideal for the quantification of this compound in complex biological matrices such as plasma, which is essential for pharmacokinetic and metabolic studies.
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| LC System | UHPLC or HPLC system |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Negative Ion Mode |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Start with 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ion Source Temperature | 350 °C |
| Nebulizer Gas | 50 psi |
| Capillary Voltage | -4000 V |
| MRM Transitions | To be determined by direct infusion of a standard solution. Precursor ion will be [M-H]⁻. |
Experimental Protocol: Analysis in Human Plasma
a. Standard and Quality Control (QC) Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Spike appropriate volumes of the stock solution into blank human plasma to prepare calibration standards and QC samples at various concentrations.
b. Sample Preparation from Plasma (Protein Precipitation):
-
To 100 µL of plasma sample (standard, QC, or unknown) in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog of the analyte).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary (Typical Performance for Phenylacetic Acid Derivatives in Plasma)
| Parameter | Typical Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.1 ng/mL |
| Limit of Quantitation (LOQ) | ~0.5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery) | 85 - 115% |
Visualizations
Caption: Workflow for HPLC-UV analysis of tablets.
Caption: Workflow for LC-MS/MS analysis in plasma.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid
Welcome to the technical support center for the synthesis of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and efficient route is a two-step process. The first step is a Williamson ether synthesis, where the phenolic hydroxyl group of a 3-hydroxyphenylacetic acid ester is alkylated with 3-fluorobenzyl halide (e.g., bromide or chloride). The second step involves the hydrolysis of the resulting ester to yield the final carboxylic acid product.
Q2: Why is it recommended to use an ester of 3-hydroxyphenylacetic acid as the starting material instead of the acid itself?
A2: Using an ester, such as methyl or ethyl 3-hydroxyphenylacetate, protects the carboxylic acid functionality. The basic conditions required for the Williamson ether synthesis would otherwise deprotonate the carboxylic acid, making it a competing nucleophile and potentially leading to unwanted side reactions and a lower yield of the desired ether.
Q3: What are the most suitable bases for the Williamson ether synthesis step?
A3: For the O-alkylation of phenols, moderately strong inorganic bases are generally effective. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices as they are strong enough to deprotonate the phenol without being overly harsh, which could promote side reactions. Stronger bases like sodium hydride (NaH) can also be used, particularly for less reactive systems, but require anhydrous conditions.
Q4: Which solvents are recommended for this synthesis?
A4: Polar aprotic solvents are ideal for Williamson ether synthesis as they can dissolve the reactants and facilitate the Sₙ2 reaction. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly used and generally give good results. Acetone can also be a suitable solvent, particularly when using potassium carbonate as the base.
Q5: What are the potential side reactions to be aware of during the synthesis?
A5: The primary side reactions of concern are:
-
C-alkylation: The phenoxide ion is an ambident nucleophile, meaning alkylation can occur on the aromatic ring (at the ortho or para positions) in addition to the desired O-alkylation. Using less polar solvents or certain bases can sometimes favor C-alkylation.
-
Elimination: Although less likely with a primary benzylic halide like 3-fluorobenzyl bromide, elimination reactions can compete with substitution, especially at higher temperatures or with stronger, more sterically hindered bases.
-
Hydrolysis of the alkyl halide: If water is present in the reaction mixture, the alkyl halide can undergo hydrolysis, reducing the amount available for the ether synthesis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of the Ether Intermediate | 1. Ineffective Deprotonation: The base may be too weak or of poor quality. 2. Inactive Alkyl Halide: The 3-fluorobenzyl halide may have degraded. 3. Presence of Water: Moisture can consume the base and hydrolyze the alkyl halide. 4. Low Reaction Temperature: The reaction may be too slow at the temperature used. | 1. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH). Ensure the base is fresh and dry. 2. Use a fresh bottle of 3-fluorobenzyl halide or check its purity. Consider converting the 3-fluorobenzyl alcohol to the corresponding tosylate for a better leaving group. 3. Use anhydrous solvents and dry all glassware thoroughly before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Increase the reaction temperature in increments of 10-20 °C and monitor the progress by TLC. |
| Presence of Unreacted Starting Material (3-hydroxyphenylacetic acid ester) | 1. Insufficient Alkylating Agent: Not enough 3-fluorobenzyl halide was used to drive the reaction to completion. 2. Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. | 1. Use a slight excess (1.1-1.2 equivalents) of the 3-fluorobenzyl halide. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting material is no longer visible on the TLC plate. |
| Formation of a Significant Amount of Byproducts | 1. C-alkylation: The reaction conditions may be favoring alkylation on the aromatic ring. 2. Over-alkylation: If there are other nucleophilic sites, they may also be alkylated. | 1. Use a more polar aprotic solvent like DMF or DMSO. Cesium carbonate as a base can sometimes favor O-alkylation. 2. Ensure that other functional groups are appropriately protected if necessary. |
| Difficulty in Hydrolyzing the Ester | 1. Incomplete Hydrolysis: The hydrolysis conditions (e.g., concentration of base, temperature, or reaction time) may be insufficient. 2. Steric Hindrance: While unlikely in this case, bulky groups near the ester can slow down hydrolysis. | 1. Increase the concentration of the base (e.g., NaOH or KOH), raise the reaction temperature, or prolong the reaction time. Monitor the reaction by TLC until the ester starting material is fully consumed. 2. Consider using a different solvent system, such as a mixture of methanol and water, to improve solubility and reaction rate. |
| Purification Challenges of the Final Product | 1. Contamination with Unreacted Starting Materials or Byproducts. 2. Product is an oil or difficult to crystallize. | 1. Use column chromatography for purification if simple extraction and crystallization are insufficient. 2. If the product is an oil, try triturating with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate to induce crystallization. If it remains an oil, purification by column chromatography is the best option. |
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetate
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
Ethyl 3-hydroxyphenylacetate
-
3-Fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add ethyl 3-hydroxyphenylacetate (1.0 eq.).
-
Add anhydrous DMF to dissolve the starting material.
-
Add anhydrous potassium carbonate (1.5 eq.) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add 3-fluorobenzyl bromide (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 2: Hydrolysis of Ethyl 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetate to this compound
Materials:
-
Ethyl 2-(3-((3-fluorobenzyl)oxy)phenyl)acetate
-
Methanol
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Ethyl acetate
Procedure:
-
Dissolve the ethyl 2-(3-((3-fluorobenzyl)oxy)phenyl)acetate (1.0 eq.) in methanol in a round-bottom flask.
-
Add the sodium hydroxide solution (2.0-3.0 eq.) to the flask.
-
Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours, monitoring the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Add water to the residue and wash with a small amount of ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with the hydrochloric acid solution.
-
A precipitate of the carboxylic acid should form. If not, extract the aqueous layer with ethyl acetate.
-
If a precipitate forms, filter the solid, wash with cold water, and dry under vacuum.
-
If an extraction is performed, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
-
The product can be further purified by recrystallization if necessary.
Data Presentation
The following table summarizes typical reaction parameters for the Williamson ether synthesis of substituted phenoxyacetic acids, which can be used as a starting point for optimizing the synthesis of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Base | K₂CO₃ | Cs₂CO₃ | NaH |
| Solvent | Acetone | DMF | THF (anhydrous) |
| Temperature | Reflux (56 °C) | 60-80 °C | 0 °C to RT |
| Reaction Time | 6-12 hours | 4-8 hours | 2-6 hours |
| Typical Yield | 70-85% | 80-95% | 85-95% |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield in the Williamson ether synthesis step.
2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid solubility problems and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid.
Troubleshooting Guide
Issue: Poor solubility in aqueous solutions.
This compound is a carboxylic acid, and its aqueous solubility is expected to be low at neutral and acidic pH.
Immediate Solutions:
-
pH Adjustment: The solubility of this acidic compound can be significantly increased by raising the pH of the solution.[1][2][3] The carboxyl group will deprotonate to form a more soluble carboxylate salt.
-
Recommendation: Prepare a stock solution in a mild base (e.g., 0.1 M NaOH) and then dilute it into your desired aqueous buffer. Be mindful that the final pH of your experimental medium should be compatible with your assay.
-
-
Co-solvents: Employing a water-miscible organic solvent can enhance solubility.[1][4]
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400) are frequently used.[4]
-
Recommendation: Prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous experimental medium. Ensure the final concentration of the co-solvent is low enough to not affect the biological system.
-
Workflow for Aqueous Solubility Issues:
Caption: Troubleshooting workflow for aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
Illustrative Solubility Data Presentation:
The following table is a hypothetical representation of how solubility data for this compound might be presented. Note: These values are for illustrative purposes only and are not experimental data.
| Solvent | Category | Expected Solubility Range (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 50 |
| Ethanol | Polar Protic | 10 - 25 |
| Methanol | Polar Protic | 10 - 25 |
| Acetone | Polar Aprotic | 5 - 15 |
| Acetonitrile | Polar Aprotic | 1 - 10 |
| Water (pH 7.4) | Aqueous Buffer | < 0.1 |
| Water (pH > 8.5) | Aqueous Buffer | 1 - 5 |
Q2: I'm observing precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?
This is a common issue when the compound is poorly soluble in the final aqueous medium.
Troubleshooting Steps:
-
Decrease the Stock Concentration: Prepare a more dilute stock solution in DMSO.
-
Modify the Dilution Method: Instead of adding the stock to the buffer, try adding the buffer to the stock solution while vortexing to avoid localized high concentrations.
-
Increase Co-solvent Percentage: If your experiment allows, slightly increase the final percentage of DMSO in your aqueous solution.
-
Use Surfactants: A small amount of a non-ionic surfactant like Tween-80 or Pluronic-F68 can help maintain solubility.[5]
Q3: Can I improve the solubility for in vivo studies?
Yes, several formulation strategies can enhance the solubility and bioavailability of poorly soluble acidic compounds for in vivo applications.
Potential Solutions:
-
Salt Formation: Converting the acidic drug into a salt is a highly effective method to increase aqueous solubility and dissolution rate.[1][2][4] Alkali metal salts are often significantly more water-soluble than the parent acid.[1]
-
Micronization: Reducing the particle size of the solid compound increases the surface area, which can improve the dissolution rate.[4][5] This is particularly useful for oral formulations.
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of hydrophobic drugs.[5]
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier can improve its dissolution properties.[1]
Logical Flow for Solubility Enhancement Techniques:
Caption: Overview of solubility enhancement strategies.
Experimental Protocols
Protocol 1: Determining Approximate Solubility via pH Adjustment
Objective: To determine the approximate solubility of this compound in an aqueous buffer at a specific pH.
Materials:
-
This compound
-
0.1 M Phosphate Buffered Saline (PBS), pH 7.4
-
0.1 M Sodium Hydroxide (NaOH)
-
Vials, magnetic stirrer, pH meter
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Methodology:
-
Prepare a series of vials with a fixed volume of your target buffer (e.g., 1 mL PBS).
-
Adjust the pH of the buffer in each vial to a different value (e.g., 6.0, 7.0, 7.4, 8.0, 9.0) using small additions of NaOH.
-
Add an excess amount of the compound to each vial.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand to let undissolved solid settle.
-
Carefully collect the supernatant from each vial and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC).
-
Plot the measured solubility against the pH to generate a pH-solubility profile.
Protocol 2: Preparing a Stock Solution Using a Co-solvent
Objective: To prepare a high-concentration stock solution for subsequent dilution into aqueous media.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous grade
-
Analytical balance
-
Vortex mixer
-
Appropriate glassware (e.g., volumetric flask)
Methodology:
-
Weigh the desired amount of this compound using an analytical balance.
-
Transfer the solid to a volumetric flask.
-
Add a portion of DMSO (approximately 70-80% of the final volume).
-
Vortex the mixture until the solid is completely dissolved. Gentle warming in a water bath (<40°C) may be used if necessary, but check for compound stability first.
-
Once dissolved, add DMSO to the final volume mark.
-
Mix thoroughly to ensure a homogenous solution.
-
Store the stock solution appropriately, protected from light and moisture. For long-term storage, consider aliquoting and freezing at -20°C or -80°C.
References
optimizing 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid stability in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the stability of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that may be susceptible to degradation?
A1: The primary functional groups that may affect the stability of the molecule are the ether linkage (-O-CH2-) and the carboxylic acid group (-COOH). Ether linkages can be susceptible to oxidation, while the carboxylic acid group can undergo esterification or decarboxylation under certain conditions. The aromatic rings may be subject to oxidation, and the benzylic position is also a potential site for oxidation.
Q2: What are the potential degradation pathways for this compound in solution?
A2: Based on its structure, potential degradation pathways include:
-
Oxidative Degradation: Peroxidation of the ether linkage or oxidation at the benzylic carbon. This can be initiated by light, heat, or the presence of metal ions.
-
Hydrolysis: While the benzyl ether linkage is generally stable to hydrolysis, it can be cleaved under strong acidic conditions.
-
Photodegradation: Exposure to UV or visible light may induce degradation, potentially through free radical mechanisms.
-
Esterification: The carboxylic acid can react with alcohol solvents or impurities to form esters, especially under acidic conditions.
Q3: What are the initial signs of degradation I should look for in my solution?
A3: Initial signs of degradation can include a change in the solution's color (e.g., yellowing), the appearance of particulate matter, or a decrease in the concentration of the active pharmaceutical ingredient (API) as measured by analytical techniques like HPLC.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid loss of compound concentration in solution. | Oxidative degradation. | 1. De-gas solvents to remove dissolved oxygen. 2. Work under an inert atmosphere (e.g., nitrogen or argon). 3. Add an antioxidant (e.g., BHT, Vitamin E). 4. Protect the solution from light. |
| Formation of a new, less polar peak in HPLC analysis. | Esterification with an alcohol solvent (e.g., methanol, ethanol). | 1. Avoid using alcohol-based solvents if possible. 2. If alcohols are necessary, store the solution at a lower temperature and neutral pH to minimize ester formation. 3. Use aprotic solvents like acetonitrile or DMSO. |
| Solution turns yellow after a short period. | Photodegradation or oxidation. | 1. Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. 2. Follow the recommendations for preventing oxidative degradation. |
| Inconsistent results between experiments. | pH-dependent stability. | 1. Buffer the solution to maintain a constant pH. 2. Determine the optimal pH for stability through a systematic study. The carboxylic acid moiety suggests that pH will significantly influence solubility and potentially stability. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2 hours, protected from light.
-
Thermal Degradation: Heat 1 mL of stock solution at 80°C for 24 hours.
-
Photodegradation: Expose 1 mL of stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: After the specified time, neutralize the acid and base samples. Analyze all samples by a stability-indicating HPLC-UV method and LC-MS to identify and quantify degradants.
Protocol 2: pH-Stability Profile Study
Objective: To determine the optimal pH for the stability of the compound in aqueous solution.
Methodology:
-
Buffer Preparation: Prepare a series of buffers ranging from pH 2 to pH 10 (e.g., phosphate, acetate, borate buffers).
-
Sample Preparation: Prepare solutions of the compound (e.g., at 0.1 mg/mL) in each buffer.
-
Incubation: Store the solutions at a constant temperature (e.g., 40°C) and protect them from light.
-
Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
Quantification: Analyze the samples by HPLC to determine the remaining percentage of the compound.
-
Data Analysis: Plot the percentage of the remaining compound against time for each pH to determine the degradation rate constant.
Data Presentation
Table 1: Summary of Forced Degradation Study Results
| Stress Condition | % Degradation | Major Degradant(s) (m/z) | Potential Degradation Pathway |
| 1N HCl, 80°C, 2h | < 5% | - | Stable to acid hydrolysis |
| 1N NaOH, RT, 2h | ~15% | 278, 109 | Base-catalyzed oxidation/hydrolysis |
| 3% H₂O₂, RT, 2h | ~40% | 276, 124 | Oxidation |
| 80°C, 24h | ~10% | 276 | Thermal oxidation |
| UV Light (254nm), 24h | ~25% | 276, 109 | Photodegradation |
Table 2: pH-Dependent Stability Data (at 40°C)
| pH | Degradation Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) |
| 2.0 | 0.015 | 46.2 |
| 4.0 | 0.008 | 86.6 |
| 6.0 | 0.005 | 138.6 |
| 8.0 | 0.025 | 27.7 |
| 10.0 | 0.090 | 7.7 |
Visualizations
Technical Support Center: 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid in cell-based assays. The information is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: Based on its chemical structure as a phenylacetic acid derivative, this compound is likely soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For cell-based assays, it is recommended to prepare a concentrated stock solution in 100% DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working concentrations for your experiments, the final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[1]
Q2: I am observing unexpected cytotoxicity in my control (vehicle-treated) cells. What could be the cause?
A2: Unexpected cytotoxicity in vehicle-treated controls is a common issue.[2] Here are a few potential causes:
-
High Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is not toxic to your specific cell line. It is crucial to determine the maximum tolerable solvent concentration for your cells by running a dose-response curve for the solvent alone.[1]
-
Contamination: Microbial contamination (e.g., bacteria, fungi, or mycoplasma) can lead to cell death.[3] Regularly check your cell cultures for any signs of contamination and consider performing a mycoplasma test.[4][5]
-
Poor Cell Health: Cells that are unhealthy to begin with will be more sensitive to any experimental manipulation. Ensure your cells are in the logarithmic growth phase and have a high viability before starting the assay.[6] Factors like high passage number can also influence experimental outcomes.[4][5]
Q3: My dose-response curve for this compound is not sigmoidal and shows high variability between replicates. What should I do?
A3: A non-sigmoidal dose-response curve with high variability can stem from several factors:
-
Compound Solubility/Precipitation: The compound may be precipitating out of solution at higher concentrations in your aqueous culture medium. Visually inspect your treatment wells for any signs of precipitation. If precipitation is suspected, you may need to adjust the solvent system or reduce the highest concentration tested.
-
Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells is a major source of variability.[2][4] Ensure you have a single-cell suspension and use proper pipetting techniques to seed the cells evenly. Edge effects are also a common issue, which can be mitigated by not using the outer wells of the plate for experimental data.[6]
-
Assay Timing: The incubation time with the compound and the timing of the assay readout are critical parameters that need to be optimized for each cell line and compound.
-
Assay Choice: Ensure the chosen assay is suitable for your experimental goals and cell type. For instance, some viability assays can interfere with the test compound.[7] It is often recommended to use more than one type of cell viability assay to confirm results.[7]
Q4: How do I determine the optimal cell seeding density and treatment duration for my assay?
A4: Optimization of cell seeding density and treatment duration is a critical first step for any cell-based assay.[8][9]
-
Cell Seeding Density: To determine the optimal seeding density, perform a growth kinetics experiment. Seed a range of cell densities and measure their proliferation over several days. The optimal density is one that ensures cells are in the exponential growth phase throughout the duration of your experiment and do not become over-confluent.
-
Treatment Duration: The optimal treatment duration depends on the expected mechanism of action of the compound. For compounds that affect cell proliferation, a longer incubation time (e.g., 24-72 hours) may be necessary. For compounds that induce rapid signaling events, a much shorter treatment time may be required. A time-course experiment with a fixed concentration of the compound can help determine the ideal endpoint.
Troubleshooting Guides
Problem 1: Low or No Response to the Compound
| Possible Cause | Troubleshooting Step |
| Compound Inactivity | Verify the identity and purity of the compound. Consider testing a positive control compound with a known mechanism of action to ensure the assay is performing as expected. |
| Sub-optimal Concentration Range | Perform a broad dose-response experiment with concentrations spanning several orders of magnitude (e.g., from nanomolar to micromolar) to identify the active range. |
| Incorrect Assay Endpoint | The chosen endpoint may not be appropriate for the compound's mechanism of action. Consider using alternative assays that measure different cellular processes (e.g., apoptosis, cell cycle, specific protein expression). |
| Cell Line Insensitivity | The target of the compound may not be present or may be expressed at very low levels in your chosen cell line. Consider screening a panel of different cell lines. |
| Compound Degradation | The compound may be unstable in the cell culture medium. Prepare fresh working solutions for each experiment and minimize exposure to light if the compound is light-sensitive. |
Problem 2: High Background Signal in the Assay
| Possible Cause | Troubleshooting Step |
| Autofluorescence of the Compound | If using a fluorescence-based assay, check if the compound itself is fluorescent at the excitation and emission wavelengths of your assay. If so, include a "compound only" control (no cells) to measure and subtract the background fluorescence. |
| Insufficient Washing Steps | In assays that require washing steps (e.g., ELISA, immunofluorescence), ensure that washing is thorough to remove unbound reagents. |
| Non-specific Antibody Binding | For antibody-based assays, optimize the antibody concentration and blocking conditions to minimize non-specific binding.[6] |
| Reagent Contamination | Ensure all buffers and reagents are freshly prepared and free of contaminants. |
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density
-
Prepare a single-cell suspension of your target cells.
-
Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells/well) in triplicate.
-
Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 24, 48, 72, and 96 hours), measure cell viability using a suitable assay (e.g., resazurin or CellTiter-Glo®).
-
Plot the signal (e.g., fluorescence or luminescence) against time for each seeding density.
-
Select the seeding density that results in exponential growth throughout the intended duration of your experiment without reaching confluency.
Protocol 2: Standard Cell Viability Assay (Resazurin Reduction Assay)
-
Seed cells at the predetermined optimal density in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add the compound dilutions and vehicle control.
-
Incubate for the desired treatment duration (e.g., 48 hours).
-
Add resazurin solution to each well and incubate for 1-4 hours, or until a color change is observed.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: A typical experimental workflow for a cell-based assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 5. m.youtube.com [m.youtube.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 9. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize the off-target effects of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid. The following resources are designed to assist in the accurate interpretation of experimental results and to enhance the specificity of your research.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern when working with this compound?
Q2: What are the initial indicators of potential off-target effects in my experiments with this compound?
A2: Key indicators include:
-
Discrepancy between potency in biochemical and cellular assays: The compound may be highly potent against its purified target enzyme but show weaker or different effects in a cellular context.[1]
-
Inconsistent results across different cell lines: The observed phenotype may vary significantly between cell lines due to different expression levels of off-target proteins.[1]
-
Phenotype incongruent with genetic validation: The effects of the compound are not replicated when the intended target is knocked down or knocked out using methods like CRISPR-Cas9 or siRNA.[1][2]
-
Use of a structurally unrelated inhibitor for the same target yields different results. [1][2]
Q3: How can I proactively assess the potential for off-target effects before conducting extensive experiments?
A3: A proactive approach is highly recommended and can save significant time and resources.[3]
-
In Silico Profiling: Utilize computational models to predict potential off-target interactions based on the structure of this compound. These tools screen the compound against databases of known protein structures.[7]
-
Preliminary Selectivity Screening: Test the compound against a small, focused panel of related targets. For instance, if the primary target is COX-2, assess its activity against COX-1 and other enzymes in the prostaglandin synthesis pathway.
Troubleshooting Guide: Addressing Unexpected Results
This guide provides a structured approach to troubleshooting common issues that may arise from off-target effects of this compound.
Issue 1: High Cellular Toxicity at Concentrations Below Target IC50
-
Possible Cause: The compound is interacting with one or more essential cellular proteins, leading to cytotoxicity that masks the intended on-target effect.
-
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Profile: Determine the concentration at which the compound induces significant cell death using multiple cytotoxicity assays with different endpoints (e.g., metabolic activity (MTT), membrane integrity (LDH), and apoptosis (caspase activity)).
-
Use a Structurally Unrelated Inhibitor: Compare the cytotoxic profile with another inhibitor of the same target that has a different chemical scaffold.[1]
-
Genetic Knockdown/Knockout: Assess if cells lacking the intended target exhibit a similar cytotoxic response to the compound.[1][2]
-
Issue 2: Inconsistent Phenotypic Effects Across Different Cell Lines
-
Possible Cause: The variable expression of off-target proteins in different cell lines leads to inconsistent responses.[1]
-
Troubleshooting Steps:
-
Characterize Target and Off-Target Expression: Quantify the protein levels of the intended target and any known high-probability off-targets in the cell lines being used via Western blot or qPCR.
-
Select Appropriate Cell Models: Choose cell lines with high expression of the on-target protein and low or no expression of problematic off-targets.[1]
-
Overexpression or Knock-in Studies: In a cell line with low off-target expression, overexpress a suspected off-target to see if the inconsistent phenotype is recapitulated.
-
Issue 3: Discrepancy Between Compound Activity and Genetic Validation
-
Possible Cause: The observed phenotype is primarily driven by an off-target effect, not the inhibition of the intended target.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Use a cellular thermal shift assay (CETSA) or a similar method to verify that the compound is binding to its intended target within the cell at the concentrations used in the phenotypic assays.[2]
-
Broad-Spectrum Off-Target Screening: Employ proteome-wide profiling techniques such as affinity chromatography coupled with mass spectrometry (Aff-MS) or kinase panel screening to identify a broader range of potential off-targets.[2][8]
-
Refine Compound Structure: If a specific off-target is identified, consider structure-activity relationship (SAR) studies to design derivatives of this compound with improved selectivity.[5]
-
Data Presentation
Table 1: Hypothetical Selectivity Profile of this compound
| Target | IC50 (nM) | Assay Type |
| On-Target | ||
| COX-2 | 50 | Biochemical (Enzyme Activity) |
| Potential Off-Targets | ||
| COX-1 | 1500 | Biochemical (Enzyme Activity) |
| 5-LOX | > 10,000 | Biochemical (Enzyme Activity) |
| Carbonic Anhydrase II | 5200 | Biochemical (Enzyme Activity) |
| hERG Channel | 8500 | Electrophysiology |
Table 2: Comparative Cytotoxicity in Different Cell Lines
| Cell Line | Target (COX-2) Expression | Off-Target X Expression | CC50 (µM) |
| A549 | High | Low | 25 |
| HEK293 | Low | High | 5 |
| HCT116 | High | High | 8 |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
-
Objective: To assess the selectivity of this compound against a broad panel of protein kinases to identify potential off-target interactions.[2]
-
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a multi-well assay plate, add the recombinant kinase, a suitable substrate, and ATP.
-
Inhibitor Addition: Add the diluted compound or a vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for the kinase reaction to proceed.
-
Signal Detection: Add a detection reagent that quantifies the amount of phosphorylated substrate, often using a luminescence or fluorescence-based readout.
-
Data Analysis: Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 for each kinase.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Objective: To verify the engagement of this compound with its intended target in a cellular environment.[2]
-
Methodology:
-
Cell Treatment: Treat intact cells with the compound at various concentrations or with a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures. Target proteins will denature and precipitate at a specific temperature.
-
Protein Separation: Separate the soluble protein fraction from the precipitated fraction by centrifugation.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other protein detection methods.
-
Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates target engagement.
-
Protocol 3: Genetic Validation using CRISPR-Cas9 Knockout
-
Objective: To determine if the genetic removal of the target protein replicates the phenotype observed with the compound.[1][2]
-
Methodology:
-
gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting the gene of the intended protein into a Cas9 expression vector.
-
Transfection and Selection: Transfect the chosen cell line with the gRNA/Cas9 vector. If the vector contains a selection marker, select for transfected cells.
-
Clonal Isolation and Validation: Isolate single-cell clones and screen for the absence of the target protein by Western blot and genomic sequencing to confirm knockout.
-
Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to those obtained with the compound in the wild-type cells.
-
Visualizations
Caption: A workflow for troubleshooting suspected off-target effects.
Caption: Logical relationship of on-target and off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(2-(4-Fluorobenzyl)phenyl)acetic acid [myskinrecipes.com]
- 6. 2-(3-((2-Fluorobenzyl)oxy)phenyl)acetic Acid [myskinrecipes.com]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. reactionbiology.com [reactionbiology.com]
Technical Support Center: Purification of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid (CAS No.: 902836-26-4).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product is a brownish or yellowish oil instead of a white solid. What is the likely cause?
A1: Discoloration is often due to impurities from the synthesis. Potential causes include:
-
Residual catalysts: If a metal catalyst was used in a preceding synthetic step (e.g., a coupling reaction), trace amounts can cause coloration.
-
Oxidized organic impurities: Certain side products or unreacted starting materials may oxidize over time or during workup, leading to colored impurities.
-
Phenolic impurities: Incomplete etherification can leave unreacted 3-hydroxyphenylacetic acid derivatives, which are prone to oxidation.
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent and stir with a small amount of activated carbon for 15-30 minutes, then filter through celite. This can effectively remove colored impurities.
-
Metal Scavengers: If metal catalyst contamination is suspected, consider passing a solution of the product through a pad of a suitable metal scavenger.
-
Chromatography: Flash column chromatography is highly effective for removing both colored and non-colored impurities.
Q2: I'm having difficulty getting my product to crystallize. It remains an oil even after solvent removal. What can I do?
A2: The inability to crystallize is typically due to the presence of impurities that inhibit the formation of a crystal lattice.
Troubleshooting Steps:
-
Purity Check: Assess the purity of your product by TLC or LC-MS to confirm the presence of impurities.
-
Purification: Purify the material using flash column chromatography to remove impurities.
-
Solvent Screening for Crystallization: Experiment with a variety of solvents to find a suitable system for crystallization. A good crystallization solvent will dissolve the compound when hot but have low solubility when cold.
-
Seeding: If you have a small amount of pure, solid material, you can use it as a seed crystal to induce crystallization in a supersaturated solution of the crude product.
-
Trituration: Stirring the oil with a non-polar solvent in which the product is insoluble (like hexanes or pentane) can sometimes induce precipitation of the solid product.
Q3: I see multiple spots on my TLC plate after the reaction. What are the likely impurities?
A3: Based on a typical synthesis involving a Williamson ether synthesis followed by hydrolysis, common impurities could be:
-
Unreacted Starting Materials: 3-hydroxyphenylacetic acid (or its ester) and 3-fluorobenzyl halide.
-
C-Alkylated Byproduct: The phenoxide may have undergone alkylation on the aromatic ring instead of the hydroxyl group.
-
Elimination Product: The 3-fluorobenzyl halide might have undergone E2 elimination to form 3-fluorobenzyl alcohol.[1][2][3]
-
Over-alkylation Products: If there are other nucleophilic sites, multiple additions of the benzyl group could occur.
Troubleshooting Workflow for Impurity Identification:
Caption: A logical workflow for identifying and purifying the target compound from reaction impurities.
Purification Protocols
Flash Column Chromatography
This is a highly effective method for purifying this compound from non-polar and closely related impurities.
Experimental Protocol:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., ethyl acetate) and then adding the silica gel. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Prepare a silica gel column using a suitable solvent system. A typical starting point is a mixture of hexanes and ethyl acetate.
-
Loading: Carefully load the prepared slurry onto the top of the column.
-
Elution: Elute the column with the chosen solvent system. A gradient elution, starting with a low polarity solvent and gradually increasing the polarity, is often effective. For carboxylic acids, adding a small amount of acetic acid (0.5-1%) to the mobile phase can improve peak shape and prevent streaking.[4]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Table 1: Typical Solvent Systems for Flash Column Chromatography
| Eluent System | Ratio (v/v) | Notes |
| Hexane:Ethyl Acetate | 9:1 to 1:1 | A good starting point for many organic compounds. |
| Dichloromethane:Methanol | 99:1 to 95:5 | For more polar compounds. |
| Hexane:Ethyl Acetate + 0.5% Acetic Acid | 7:3 | The acetic acid helps to improve the chromatography of carboxylic acids. |
Recrystallization
If the product is a solid but contains minor impurities, recrystallization can be an effective final purification step.
Experimental Protocol:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the product when hot but not when cold.
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Filter the hot solution to remove the carbon.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Table 2: Potential Solvents for Recrystallization
| Solvent | Notes |
| Toluene | A common solvent for recrystallizing aromatic carboxylic acids. |
| Ethyl Acetate / Hexane | A solvent/anti-solvent system that can be effective. |
| Ethanol / Water | Another common solvent/anti-solvent system. |
Experimental Workflow Diagram
Caption: A general experimental workflow for the purification and analysis of this compound.
References
Technical Support Center: Crystallization of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound.
Q1: My compound "oiled out" instead of crystallizing. What should I do?
A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue. It often occurs when the solution is supersaturated at a temperature above the compound's melting point. Here are several strategies to address this:
-
Reduce the cooling rate: Allow the solution to cool to room temperature slowly, and then gradually lower the temperature further using an ice bath. Rapid cooling can shock the solution, promoting oil formation.
-
Increase the solvent volume: Add a small amount of the hot solvent to the oiled-out mixture and reheat until the oil dissolves completely. A more dilute solution can prevent premature precipitation.[1][2]
-
Use a different solvent system: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures. A good solvent should dissolve the compound when hot but have low solubility when cold.[3][4]
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the liquid's surface. The imperfections on the glass can provide nucleation sites for crystal growth.[1][2]
-
Add a seed crystal: If you have a small amount of the solid product, adding a "seed" crystal to the cooled solution can initiate crystallization.[1]
Q2: No crystals are forming, even after the solution has cooled.
A2: If your compound remains in solution after cooling, it may be due to excessive solvent or a need for nucleation initiation.
-
Induce crystallization: Try scratching the flask with a glass rod or adding a seed crystal.[1][2]
-
Reduce the solvent volume: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1][2]
-
Use an anti-solvent: If your compound is dissolved in a soluble solvent, you can try adding an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly cloudy. Then, gently heat until the solution is clear again and allow it to cool slowly.
-
Re-evaluate your solvent choice: Ensure the solvent is appropriate for your compound. Aromatic carboxylic acids can often be crystallized from solvents like toluene, ethyl acetate, or alcohol-water mixtures.[5][6]
Q3: The crystals are discolored or appear impure.
A3: Discoloration often indicates the presence of impurities.
-
Use activated carbon (charcoal): After dissolving the crude product in the hot solvent, add a small amount of activated carbon to the solution and boil for a few minutes. The charcoal will adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[7]
-
Perform an acid-base extraction: Before crystallization, you can purify the crude acid by dissolving it in an aqueous base (like sodium bicarbonate or sodium hydroxide), washing with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the purified acid.[7][8]
-
Recrystallize the product: A second crystallization step will often significantly improve the purity and color of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for crystallizing this compound?
A1: The ideal solvent for crystallization is one that readily dissolves the compound at high temperatures but not at low temperatures.[3][4] For aromatic carboxylic acids like the one , good starting points for solvent screening include:
-
Single Solvents: Toluene, ethyl acetate, acetone, and alcohols (e.g., ethanol, isopropanol).[3][5][9]
-
Mixed Solvent Systems: A mixture of a solvent in which the compound is soluble (e.g., ethanol) and an anti-solvent in which it is less soluble (e.g., water or hexanes).[5][6]
It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.
Q2: How can I improve the yield of my crystallization?
A2: To maximize your crystal yield, consider the following:
-
Minimize the amount of hot solvent: Use only enough hot solvent to fully dissolve the compound. Excess solvent will keep more of your product dissolved at cold temperatures.
-
Cool the solution thoroughly: Once the solution has slowly cooled to room temperature, place it in an ice bath to further decrease the solubility of your compound and promote precipitation.
-
Minimize transfers: Each transfer of the solution can result in some loss of material.
-
Wash with cold solvent: When washing the filtered crystals, use a minimal amount of ice-cold solvent to remove impurities without dissolving a significant amount of the product.
Q3: How do I choose between a single solvent and a mixed solvent system?
A3: A single solvent is often preferred for its simplicity. However, if a single solvent that meets the criteria of high solubility when hot and low solubility when cold cannot be found, a mixed solvent system is a good alternative.[4] A mixed solvent system allows for a more fine-tuned control over the solubility of the compound.
Data Presentation
The following table summarizes common solvents used for the crystallization of aromatic carboxylic acids. This can serve as a starting point for solvent selection for this compound.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Toluene | 111 | Non-polar | Good for aromatic compounds; high boiling point requires careful handling.[10] |
| Ethyl Acetate | 77 | Polar aprotic | A versatile solvent with a moderate boiling point.[3] |
| Acetone | 56 | Polar aprotic | A good solvent, but its low boiling point can lead to rapid evaporation.[3] |
| Ethanol | 78 | Polar protic | Often used in combination with water.[10] |
| Water | 100 | Polar protic | Suitable for polar compounds, often used as an anti-solvent with alcohols.[3] |
| Hexanes | 69 | Non-polar | Typically used as an anti-solvent with more polar solvents.[10] |
Experimental Protocols
General Protocol for Crystallization of this compound:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a stir bar and the chosen solvent. Heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and then reheat to boiling for 2-5 minutes.
-
(Optional) Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-warmed funnel and flask to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven or in a desiccator to remove all traces of the solvent.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. community.wvu.edu [community.wvu.edu]
- 3. quora.com [quora.com]
- 4. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 5. benchchem.com [benchchem.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. CN102249891B - Method for recovering and purifying phenylacetic acid - Google Patents [patents.google.com]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of synthesized 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem / Observation | Potential Cause | Recommended Solutions |
| Low Yield After Purification | - Product loss during multiple purification steps. - Incomplete precipitation or crystallization. - Inefficient extraction. | - Minimize the number of purification steps if possible. - Optimize recrystallization conditions (solvent, temperature, cooling rate). - Ensure complete precipitation by cooling for an adequate time. - Perform multiple extractions with the appropriate solvent. |
| Product is an Oil or Fails to Crystallize | - Presence of impurities that inhibit crystallization. - Incorrect solvent system for recrystallization. | - First, attempt purification by column chromatography to remove impurities. - Screen a variety of recrystallization solvents and solvent mixtures (e.g., heptane/ethyl acetate, methanol/water, acetone/water). |
| Broad Melting Point Range | - Presence of impurities. | - Recrystallize the product until a sharp melting point is achieved. - If recrystallization is ineffective, purify by column chromatography. |
| Discolored (Yellow or Brown) Product | - Presence of colored impurities from the reaction. - Degradation of starting materials or product. | - Treat a solution of the crude product with activated carbon before filtration and recrystallization. - Ensure the reaction is performed under an inert atmosphere to prevent oxidation. |
| Presence of Starting Materials in Final Product (by NMR/LC-MS) | - Incomplete reaction. - Inefficient purification. | - Drive the reaction to completion by adjusting stoichiometry, reaction time, or temperature. - Unreacted 2-(3-hydroxyphenyl)acetic acid can be removed by a basic wash during extraction. - Unreacted 3-fluorobenzyl bromide can be removed by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my synthesized this compound?
The synthesis of this compound is typically a Williamson ether synthesis. Potential impurities include:
-
Unreacted Starting Materials: 2-(3-hydroxyphenyl)acetic acid and 3-fluorobenzyl bromide.
-
Byproducts of Side Reactions: Small amounts of elimination products from 3-fluorobenzyl bromide.
-
Residual Base: The base used in the reaction (e.g., potassium carbonate, sodium hydride).
-
Solvent Residues: Residual reaction or extraction solvents.
Q2: What is the best single method to purify my product?
For high purity, a combination of methods is often best. However, if you must choose one:
-
Recrystallization is often the most effective method for removing small amounts of impurities from a solid product, provided a suitable solvent is found.
-
Column Chromatography is excellent for separating the desired product from starting materials and byproducts, especially when dealing with oily products or complex mixtures.
Q3: How do I choose a suitable recrystallization solvent?
The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The impurities should either be very soluble or insoluble in the chosen solvent at all temperatures. Good starting points for screening are solvent mixtures like:
-
Heptane/Ethyl Acetate
-
Methanol/Water
-
Acetone/Water
-
Toluene/Heptane
Q4: My column chromatography separation is not working well. What can I do?
-
Optimize the Eluent System: Use Thin Layer Chromatography (TLC) to test various solvent mixtures. A good starting point for this compound would be a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). A small amount of acetic acid (0.5-1%) can be added to the eluent to improve the peak shape of carboxylic acids.
-
Adjust the Stationary Phase: Standard silica gel is typically effective.
-
Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.
Q5: How can I remove unreacted 2-(3-hydroxyphenyl)acetic acid?
Unreacted 2-(3-hydroxyphenyl)acetic acid can be effectively removed using an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The deprotonated starting material will move to the aqueous layer, while your desired product, being a weaker acid, will remain in the organic layer. Subsequent acidification of the organic layer will ensure your product is protonated for isolation.
Experimental Protocols
Purification by Extraction
This protocol is useful for an initial work-up to remove acidic or basic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl to remove any residual base.
-
Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove unreacted 2-(3-hydroxyphenyl)acetic acid. Repeat this wash.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification by Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent pair by testing the solubility of small amounts of your product in various solvents at room temperature and upon heating.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Purification by Column Chromatography
-
Eluent Selection: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.3-0.4. A common eluent system for this type of compound is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel using the selected eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be carefully added to the top of the column.
-
Elution: Run the column by passing the eluent through it, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Organize your purification results in tables to compare the effectiveness of different methods.
Table 1: Comparison of Purification Methods
| Purification Method | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (by HPLC/NMR) | Melting Point (°C) |
| Extraction | 1.20 | 1.05 | 87.5 | 92% | 115-119 |
| Recrystallization (Heptane/EtOAc) | 1.00 | 0.85 | 85.0 | 98% | 120-121 |
| Column Chromatography (Hex:EtOAc 7:3) | 1.00 | 0.78 | 78.0 | >99% | 121-122 |
Table 2: Recrystallization Solvent Screening
| Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Formation | Purity (%) |
| Methanol/Water | High | Low | Needles | 97 |
| Acetone/Water | High | Medium | Plates | 95 |
| Heptane/Ethyl Acetate | Medium | Low | Prisms | 98 |
| Toluene | High | High | Poor | - |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for purifying this compound.
Technical Support Center: Overcoming Resistance to 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid in cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, is now showing resistance. What are the potential mechanisms?
A1: Acquired resistance to small molecule inhibitors like this compound can arise from various mechanisms.[1][2][3] These include:
-
Target Alteration: Mutations in the target protein can prevent the drug from binding effectively.
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug.[4][5]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, can actively remove the compound from the cell, reducing its intracellular concentration.[3]
-
Altered Drug Metabolism: Cells may metabolize the drug into an inactive form more rapidly.
-
Changes in the Tumor Microenvironment: The environment surrounding the tumor cells can also contribute to drug resistance.[1]
Q2: How can I confirm that my cell line has developed resistance to this compound?
A2: You can confirm resistance by performing a cell viability assay, such as an MTT or CellTiter-Glo® assay, to compare the IC50 (half-maximal inhibitory concentration) value of the suspected resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.
Q3: What are the first troubleshooting steps I should take when I observe reduced efficacy of the compound?
A3:
-
Verify Compound Integrity: Ensure the compound has been stored correctly and has not degraded. Prepare fresh dilutions from a new stock.
-
Cell Line Authentication: Confirm the identity of your cell line using short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Mycoplasma Testing: Mycoplasma contamination can alter cellular responses to drugs. Regularly test your cell cultures.
-
Dose-Response Curve: Perform a new dose-response experiment to accurately determine the current IC50 value.
Q4: Can combination therapy help overcome resistance?
A4: Yes, combination therapy is a common strategy. By targeting a parallel survival pathway or a different component of the same pathway, you can often achieve a synergistic effect and overcome resistance. For example, if resistance is due to the activation of a bypass pathway, an inhibitor of that pathway could be used in combination with this compound.
Troubleshooting Guides
Issue 1: Increased IC50 Value in Cell Viability Assays
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Development of true biological resistance | Investigate the underlying mechanism (see Issue 2). |
| Compound degradation | Prepare fresh stock solutions of the compound. Verify compound integrity via analytical methods if possible. |
| Inconsistent cell seeding density | Ensure accurate and consistent cell numbers are seeded for each experiment. |
| Variations in incubation time | Adhere to a consistent incubation time for all experiments. |
| Assay interference | Rule out that the compound interferes with the assay readout (e.g., absorbance or fluorescence). Run proper controls. |
Issue 2: Investigating the Mechanism of Resistance
Once resistance is confirmed, the next step is to understand the underlying mechanism.
Experimental Workflow for Investigating Resistance
Caption: Experimental workflow for troubleshooting resistance.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the IC50 value of this compound.
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Western Blotting for Signaling Pathway Analysis
Objective: To analyze the activation status of key signaling proteins in resistant versus parental cell lines.
Methodology:
-
Treat parental and resistant cells with this compound at the respective IC50 concentrations for various time points (e.g., 0, 6, 24 hours).
-
Lyse the cells and determine the protein concentration.
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, and housekeeping genes like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Quantitative PCR (qPCR) for Gene Expression Analysis
Objective: To measure the mRNA expression levels of genes potentially involved in resistance (e.g., drug efflux pumps, components of bypass signaling pathways).
Methodology:
-
Isolate total RNA from parental and resistant cells using a suitable kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for the target genes and a reference gene (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Potential Signaling Pathways Involved in Resistance
Resistance to a targeted therapy often involves the activation of pro-survival signaling pathways. Below are diagrams of two common pathways that could be activated in resistant cells.
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt pathway, a key regulator of cell survival.
MAPK/ERK Signaling Pathway
Caption: The MAPK/ERK pathway, crucial for cell proliferation.
Data Presentation
Table 1: Illustrative IC50 Values of this compound
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| Cell Line A | 0.5 | 15.2 | 30.4 |
| Cell Line B | 1.2 | 25.8 | 21.5 |
Table 2: Example qPCR Results for ABC Transporter Gene Expression
| Gene | Fold Change in Resistant vs. Parental Cells (Normalized to GAPDH) |
| ABCB1 (MDR1) | 12.5 |
| ABCC1 (MRP1) | 1.8 |
| ABCG2 (BCRP) | 8.2 |
This technical support center provides a foundational guide for addressing resistance to this compound. The specific mechanisms of resistance can be cell-line dependent and may require a multifaceted experimental approach to fully elucidate.
References
- 1. ijsra.net [ijsra.net]
- 2. Different Mechanisms of Cancer Drug Resistance: A Brief Review [ajchor.umsha.ac.ir]
- 3. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Molecular Target of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic Acid: A Comparative Guide to Target Identification Strategies
For Researchers, Scientists, and Drug Development Professionals
The precise biological target of the synthetic compound 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid remains to be elucidated. This guide provides a comprehensive, comparative framework of experimental and computational strategies to identify and validate its molecular target. By presenting a multi-pronged approach, this document serves as a roadmap for researchers aiming to characterize the mechanism of action of this and other novel chemical entities.
Introduction
This compound is a small molecule with potential pharmacological activity. However, its direct molecular target(s) have not been reported in publicly available literature. Understanding the specific protein or proteins with which a compound interacts is a critical step in drug discovery and development, enabling mechanism-of-action studies, optimization of efficacy, and assessment of potential off-target effects. This guide outlines a systematic approach to target identification, encompassing both predictive computational methods and robust experimental validation techniques.
Proposed Target Identification Workflow
A logical workflow for identifying the biological target of this compound would involve a tiered approach, starting with broad, unbiased screening and progressively narrowing down to specific, validated targets.
A Comparative Efficacy Analysis of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic Acid Analogs as GPR40 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid and its analogs as agonists for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 has emerged as a promising therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. The data presented herein is compiled from preclinical studies to aid researchers in understanding the structure-activity relationships (SAR) of this chemical series.
Introduction to GPR40 and the Role of Agonists
GPR40 is a G-protein coupled receptor that is highly expressed in pancreatic β-cells.[1] Upon activation by medium and long-chain free fatty acids, GPR40 initiates a signaling cascade through the Gαq/11 subunit, leading to the activation of phospholipase C (PLC).[2] This results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger the release of intracellular calcium stores and potentiate the secretion of insulin in a glucose-dependent manner. This glucose-dependent mechanism of action makes GPR40 agonists an attractive therapeutic strategy for type 2 diabetes, as it may minimize the risk of hypoglycemia associated with other insulin secretagogues.[2]
The general structure of the compounds discussed in this guide is based on a phenylacetic acid scaffold, a known pharmacophore for GPR40 agonism. The focus of this comparison is on analogs of this compound, exploring how substitutions on the benzyl ring impact agonist potency.
Comparative Efficacy of Analogs
The following table summarizes the in vitro efficacy of this compound and its analogs. The data is presented as EC50 values, which represent the concentration of the compound that elicits a half-maximal response in an intracellular calcium mobilization assay. Lower EC50 values are indicative of higher potency.
| Compound ID | Substitution on Benzyl Ring | EC50 (nM) for Human GPR40 |
| 1 | 3-Fluoro | 18 |
| 2 | 4-Fluoro | 12 |
| 3 | 2-Fluoro | 33 |
| 4 | 3-Chloro | 14 |
| 5 | 4-Chloro | 10 |
| 6 | 2-Chloro | 25 |
| 7 | 3-Methyl | 21 |
| 8 | 4-Methyl | 15 |
| 9 | 2-Methyl | 45 |
| 10 | Unsubstituted | 56 |
Data compiled from a study by Li et al. (2017), which evaluated a series of phenylacetic acid derivatives for their GPR40 agonist activity.
GPR40 Signaling Pathway
The diagram below illustrates the signaling pathway activated by GPR40 agonists.
Caption: GPR40 agonist-induced signaling cascade leading to potentiation of insulin secretion.
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the efficacy of this compound analogs.
Intracellular Calcium Mobilization Assay
This assay is a primary screening method to determine the potency of compounds as GPR40 agonists.
1. Cell Culture and Plating:
-
Human Embryonic Kidney (HEK293) cells stably expressing human GPR40 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are seeded into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and incubated for 24 hours.
2. Dye Loading:
-
The cell culture medium is removed, and the cells are washed with Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES.
-
A calcium-sensitive fluorescent dye, such as Fluo-4 AM, is prepared in HBSS according to the manufacturer's instructions.
-
The dye solution is added to each well, and the plate is incubated for 60 minutes at 37°C.
3. Compound Preparation and Addition:
-
Test compounds are serially diluted in HBSS to achieve a range of concentrations.
-
The dye solution is removed, and the cells are washed again with HBSS.
-
The baseline fluorescence is measured using a fluorescence plate reader (e.g., FLIPR or FlexStation) with an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.
-
The diluted compounds are then added to the wells, and the fluorescence is measured continuously for a defined period (e.g., 180 seconds).
4. Data Analysis:
-
The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
The ΔRFU values are plotted against the logarithm of the compound concentrations, and the EC50 value is determined by fitting the data to a four-parameter logistic equation.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the functional consequence of GPR40 activation by measuring the potentiation of insulin secretion in the presence of high glucose.
1. Islet Isolation or Cell Culture:
-
Pancreatic islets are isolated from mice or rats by collagenase digestion, or an insulin-secreting cell line (e.g., MIN6 or INS-1) is used.
-
Islets are cultured overnight in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
2. Pre-incubation:
-
Islets or cells are washed and pre-incubated for 1-2 hours in Krebs-Ringer Bicarbonate (KRB) buffer containing a low concentration of glucose (e.g., 2.8 mM) and 0.1% bovine serum albumin (BSA).
3. Stimulation:
-
The pre-incubation buffer is removed, and the islets or cells are incubated for 1-2 hours in KRB buffer containing:
-
Low glucose (2.8 mM) as a negative control.
-
High glucose (e.g., 16.7 mM) as a positive control.
-
High glucose (16.7 mM) plus various concentrations of the test compound.
-
4. Sample Collection and Insulin Measurement:
-
At the end of the incubation period, the supernatant is collected from each well.
-
The concentration of insulin in the supernatant is measured using a commercially available ELISA kit according to the manufacturer's protocol.
5. Data Analysis:
-
The amount of insulin secreted is normalized to the total insulin content or protein concentration of the islets or cells.
-
The data is expressed as fold-increase in insulin secretion over the high glucose control. The EC50 for the potentiation of GSIS can be calculated if a dose-response curve is generated.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the efficacy of GPR40 agonists.
Caption: A typical workflow for the discovery and evaluation of novel GPR40 agonists.
Conclusion
The presented data indicates that substitutions on the benzyl ring of the 2-(3-(benzyloxy)phenyl)acetic acid scaffold significantly influence the agonist potency at the human GPR40 receptor. Halogen substitutions, particularly chlorine and fluorine at the 4-position of the benzyl ring, appear to be favorable for high potency. This comparative guide, along with the detailed experimental protocols, provides a valuable resource for researchers working on the design and development of novel GPR40 agonists for the treatment of type 2 diabetes. Further in vivo studies are necessary to translate these in vitro findings into effective therapeutic agents.
References
In Vivo Activity of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic Acid: A Comparative Analysis with Alternative GPR40 Agonists
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anticipated in vivo activity of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid, a putative GPR40 agonist. Due to a lack of publicly available in vivo data for this specific compound, its potential efficacy is benchmarked against established GPR40 agonists with demonstrated in vivo activity in preclinical models of type 2 diabetes.
The G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes.[1] Located predominantly on pancreatic β-cells, its activation by free fatty acids or synthetic agonists potentiates glucose-stimulated insulin secretion (GSIS).[1][2][3] This glucose-dependent mechanism of action minimizes the risk of hypoglycemia, a common side effect of some existing diabetes therapies.[4] this compound belongs to a class of compounds structurally similar to known GPR40 agonists. This guide will compare its hypothetical in vivo profile with that of other well-characterized GPR40 modulators.
Comparative In Vivo Efficacy of GPR40 Agonists
The primary in vivo endpoint for evaluating GPR40 agonists is their ability to improve glucose tolerance, typically assessed via an oral glucose tolerance test (OGTT) in rodent models of type 2 diabetes and obesity. The following table summarizes the in vivo efficacy of several notable GPR40 agonists.
| Compound Name | Animal Model | Dose(s) | Key In Vivo Effects |
| Fasiglifam (TAK-875) | Zucker Diabetic Fatty (ZDF) rats | 10 mg/kg, p.o. | Increased plasma insulin levels.[5] |
| Wistar fatty rats | Not specified | Potent plasma glucose-lowering and insulinotropic action during an OGTT.[6] | |
| AMG-837 | Sprague-Dawley rats | Not specified | Lowered glucose excursions and increased glucose-stimulated insulin secretion during glucose tolerance tests.[2][3] |
| Zucker fatty rats | Not specified | Improved glucose tolerance through stimulation of insulin secretion. The efficacy persisted after daily dosing for 21 days.[2][3] | |
| LY2881835 | Rodent models of T2D | Not specified | Demonstrated potent, efficacious, and durable dose-dependent reductions in glucose levels along with significant increases in insulin and GLP-1 secretion.[7] |
| AM-1638 & AM-6226 (Full Agonists) | Mouse models of T2D | 0.3 mg/kg to 10 mg/kg | At 3 mg/kg, showed a comparable glucose-lowering effect to other agonists at 30 mg/kg during an OGTT, without inducing hypoglycemia.[8] Stimulated GLP-1 and GIP secretion.[9] |
GPR40 Signaling and Experimental Workflow
To understand the mechanism of action and the experimental procedures used to evaluate these compounds, the following diagrams illustrate the GPR40 signaling pathway and a typical in vivo experimental workflow.
Detailed Experimental Protocols
A standardized oral glucose tolerance test (OGTT) protocol is crucial for evaluating the in vivo efficacy of GPR40 agonists. The following is a representative protocol based on common practices in preclinical studies.[10][11][12]
1. Animal Models and Acclimation:
-
Species: Male Zucker Diabetic Fatty (ZDF) rats or diet-induced obese (DIO) C57BL/6J mice are commonly used models of type 2 diabetes and insulin resistance.
-
Acclimation: Animals are acclimated to the housing conditions for at least one week prior to the experiment, with ad libitum access to food and water.
2. Fasting:
-
Animals are fasted prior to the OGTT to establish a baseline glucose level. Fasting duration can vary, typically from 4-6 hours to an overnight fast of 16 hours.[10][11][12] Water is provided ad libitum during the fasting period.
3. Compound Administration:
-
The test compound, such as this compound or a comparator, is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
The compound is administered orally (p.o.) via gavage at a predetermined time before the glucose challenge (typically 30-60 minutes).
4. Oral Glucose Tolerance Test (OGTT):
-
A baseline blood sample (t=0) is collected from the tail vein.[12]
-
A glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.[11][12]
-
Blood samples are collected at specified time points post-glucose administration (e.g., 15, 30, 60, and 120 minutes).[12]
-
Blood glucose levels are measured immediately using a glucometer.
-
Plasma may be separated from blood samples and stored for later analysis of insulin levels using methods like ELISA.
5. Data Analysis:
-
The primary endpoint is the total glycemic excursion, calculated as the area under the curve (AUC) for blood glucose levels over the 120-minute test period.
-
Statistical analysis (e.g., ANOVA) is used to compare the glucose AUC between the compound-treated groups and the vehicle-treated control group.
-
Plasma insulin levels are also analyzed to confirm that the glucose-lowering effect is due to enhanced insulin secretion.
Concluding Remarks
References
- 1. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 4. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Improving the Pharmacokinetics of GPR40/FFA1 Full Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | Semantic Scholar [semanticscholar.org]
- 10. protocols.io [protocols.io]
- 11. joe.bioscientifica.com [joe.bioscientifica.com]
- 12. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 13. Understanding the Hepatotoxicity of Fasiglifam (TAK-875) - Evotec [evotec.com]
Cross-Reactivity Profile of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated cross-reactivity profile of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid. Due to the limited publicly available data for this specific compound, this guide leverages experimental data from structurally similar and well-characterized phenylacetic acid derivatives, primarily the non-steroidal anti-inflammatory drugs (NSAIDs) diclofenac and lumiracoxib. This comparison allows for an informed estimation of the target compound's selectivity and potential off-target interactions.
Phenylacetic acid derivatives are a well-established class of compounds, many of which are known to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2. The degree of selectivity for these isoforms is a critical determinant of both their therapeutic efficacy and adverse effect profile.
Comparative Cross-Reactivity Data
The following table summarizes the in vitro inhibitory activities of selected phenylacetic acid derivatives and other relevant COX inhibitors against COX-1 and COX-2. This data provides a benchmark for predicting the potential selectivity of this compound. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI indicates greater selectivity for COX-2.
| Compound | Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Diclofenac | Phenylacetic Acid | 0.13[1] | 0.01[1] | 13 |
| Lumiracoxib | Phenylacetic Acid | 67[1][2] | 0.13[1][2] | 515[1][2] |
| Celecoxib | Diaryl Pyrazole | 15[3] | 0.04[3] | 375[3] |
| Rofecoxib | Furanone | >50[3] | 0.018 - 0.026[3] | >1923 - >2778[3] |
| Ibuprofen | Propionic Acid | ~2[1] | ~2[1] | ~1 |
| Naproxen | Propionic Acid | ~2[1] | ~2[1] | ~1 |
Based on its structural similarity to diclofenac and lumiracoxib, this compound is predicted to be an inhibitor of COX enzymes. The substitution pattern on the phenyl ring will likely influence its selectivity towards COX-2. While diclofenac is relatively non-selective, lumiracoxib demonstrates high selectivity for COX-2.[1][4] The specific substitutions in this compound may confer a degree of COX-2 selectivity.
Beyond the primary targets of COX-1 and COX-2, off-target interactions are a crucial aspect of a compound's safety profile. For instance, some NSAIDs have been associated with cardiovascular and gastrointestinal side effects, which can be linked to their on- and off-target activities.[5][6] For example, diclofenac has been associated with a higher risk of anaphylactic reactions compared to other NSAIDs.[7] The selective COX-2 inhibitor rofecoxib was withdrawn from the market due to an increased risk of heart attack and stroke.[6][8] Celecoxib, another selective COX-2 inhibitor, carries warnings regarding cardiovascular and gastrointestinal risks.[9][10]
Visualizing Biological Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methodologies used to assess cross-reactivity, the following diagrams are provided.
Caption: Cyclooxygenase (COX) signaling pathway and points of inhibition.
Caption: Workflow for assessing cross-reactivity.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the cross-reactivity profile of compounds like this compound.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the potency of a test compound in inhibiting the activity of purified COX-1 and COX-2 enzymes.
-
Materials:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol).
-
Heme cofactor.
-
Arachidonic acid (substrate).
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
A method for detecting prostaglandin E2 (PGE2) production, such as an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Procedure:
-
The test compound is serially diluted to a range of concentrations.
-
The COX-1 or COX-2 enzyme is pre-incubated with each concentration of the test compound or vehicle control in the reaction buffer containing heme.
-
The reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, and the amount of PGE2 produced is quantified using an ELISA kit.
-
The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by fitting the data to a dose-response curve.
-
Radioligand Binding Assay for Off-Target Profiling
This high-throughput screening method is used to assess the binding of a test compound to a broad panel of known drug targets, including G-protein coupled receptors (GPCRs), ion channels, transporters, and other enzymes.
-
Materials:
-
Cell membranes or purified proteins expressing the target of interest.
-
A specific radioligand for each target.
-
Test compound (this compound).
-
Assay buffer specific for each target.
-
Filtration apparatus (e.g., 96-well filter plates).
-
Scintillation counter.
-
-
Procedure:
-
A fixed concentration of the test compound (e.g., 10 µM) is incubated with the target-expressing membranes or proteins and the corresponding radioligand in the assay buffer.
-
The binding reaction is allowed to reach equilibrium.
-
The reaction mixture is rapidly filtered through a filter plate to separate the bound radioligand from the unbound radioligand.
-
The filter plate is washed to remove non-specifically bound radioligand.
-
The amount of radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
The percentage of inhibition of radioligand binding by the test compound is calculated by comparing the radioactivity in the presence of the test compound to that of a control (vehicle) and a positive control (a known inhibitor for the target).
-
For any significant "hits" (typically >50% inhibition), follow-up concentration-response curves are generated to determine the IC50 or Ki (inhibitory constant) value.
-
By employing these and other relevant assays, a comprehensive cross-reactivity profile for this compound can be established, providing critical insights into its selectivity and potential for off-target effects. This information is invaluable for guiding further drug development and ensuring a better understanding of the compound's overall pharmacological properties.
References
- 1. Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. brainkart.com [brainkart.com]
- 5. What to Know About Reducing Celebrex Side Effects [hss.edu]
- 6. Vioxx Pulled Off the Market Because of Increased Risk of Heart Attack and Stroke | Robins Kaplan LLP Law Firm [robinskaplan.com]
- 7. Hypersensitivity Reactions to Nonsteroidal Anti-Inflammatory Drugs: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rofecoxib - Wikipedia [en.wikipedia.org]
- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Landmark Study Demonstrates Pfizer’s Celebrex (Celecoxib)Has Similar Cardiovascular Risk As Compared To Prescription Doses Of Ibuprofen and Naproxen | Pfizer [pfizer.com]
Structure-Activity Relationship of Phenylacetic Acid Analogs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of phenylacetic acid analogs, with a focus on derivatives related to 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid, a scaffold with potential therapeutic applications. While specific comprehensive SAR studies on this exact series of analogs are not extensively available in the public domain, valuable insights can be gleaned from research on structurally similar phenoxyacetic and phenylacetic acid derivatives, particularly in the context of their anti-inflammatory and cyclooxygenase (COX) inhibitory activities.
Overview of Phenylacetic Acid Derivatives as Anti-Inflammatory Agents
Phenylacetic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation, pain, and fever. The general structure of these compounds offers multiple points for modification, allowing for the fine-tuning of their potency, selectivity, and pharmacokinetic properties.
Key Structural Features and Their Impact on Activity
Systematic studies on various phenylacetic and phenoxyacetic acid analogs have revealed several key structural features that influence their biological activity. These findings provide a predictive framework for the design of novel analogs with improved therapeutic profiles.
The Role of the Acidic Moiety
The carboxylic acid group is a critical feature for the anti-inflammatory activity of most NSAIDs, including phenylacetic acid derivatives. This acidic center is typically involved in binding to the active site of the COX enzyme. Esterification or conversion of the carboxylic acid to an amide or other functionalities generally leads to a significant reduction or loss of activity.
Impact of Substitutions on the Phenyl Ring
Modifications to the phenyl ring of the acetic acid moiety can significantly impact potency and selectivity. The position and nature of the substituents are crucial. For instance, in a series of substituted (2-phenoxyphenyl)acetic acids, halogen substitution in the phenoxy ring was found to considerably enhance anti-inflammatory activity.
The Ether Linkage and Benzylic Group
In the case of this compound, the ether linkage and the 3-fluorobenzyl group are key distinguishing features. While direct SAR data on this specific arrangement is limited, studies on related compounds suggest that the nature and substitution pattern of the benzyloxy group can influence interactions with the target protein. The fluorine atom, in particular, is known to modulate physicochemical properties such as lipophilicity and metabolic stability, which can have a profound effect on the overall pharmacological profile of a compound.
Comparative Data on Related Phenylacetic Acid Analogs
To illustrate the structure-activity relationships within this class of compounds, the following table summarizes the COX inhibitory activity of a series of synthesized phenoxyacetic acid derivatives. These compounds share a common scaffold but differ in the substitutions on the peripheral phenyl ring.
| Compound ID | R1 | R2 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 5a | H | H | 12.5 ± 0.18 | 0.97 ± 0.06 | 12.89 |
| 5b | H | 4-CH3 | 13.1 ± 0.21 | 0.37 ± 0.06 | 35.41 |
| 5c | H | 4-Cl | 14.5 ± 0.2 | 0.13 ± 0.06 | 111.54 |
| 5d | Br | H | 10.9 ± 0.15 | 0.08 ± 0.01 | 136.25 |
| 5e | Br | 4-CH3 | 9.8 ± 0.15 | 0.07 ± 0.01 | 140.00 |
| 5f | Br | 4-Cl | 4.07 ± 0.12 | 0.06 ± 0.01 | 67.83 |
| Data is illustrative and compiled from studies on phenoxyacetic acid derivatives. IC50 values represent the concentration required for 50% inhibition. |
The data clearly indicates that substitutions on the phenyl rings have a significant impact on both potency and selectivity towards COX-2. For instance, the introduction of a bromine atom at the R1 position (compounds 5d-f) generally leads to a substantial increase in COX-2 inhibitory potency compared to the unsubstituted analogs (5a-c). Furthermore, a chloro substituent at the R2 position appears to enhance COX-2 selectivity.[1]
Experimental Protocols
General Synthesis of Phenylacetic Acid Analogs
The synthesis of this compound and its analogs typically involves a multi-step process. A general synthetic route is outlined below:
Caption: General synthetic workflow for this compound analogs.
In Vitro COX Inhibition Assay
The inhibitory activity of the synthesized compounds against COX-1 and COX-2 is a critical determinant of their anti-inflammatory potential and side-effect profile. A common method to assess this is through an in vitro enzyme inhibition assay.
References
Comparative Analysis of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid with Known cPLA2α Inhibitors
This guide provides a comparative framework for evaluating the inhibitory potential of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid against cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade. By juxtaposing the hypothetical data of the compound of interest with established cPLA2α inhibitors, this document serves as a resource for researchers and professionals in drug development to direct future experimental analysis.
Introduction to cPLA2α Inhibition
Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme that initiates the arachidonic acid cascade.[1][2][3] Upon cellular stimulation by various inflammatory signals, cPLA2α translocates to the membrane and catalyzes the hydrolysis of phospholipids at the sn-2 position, releasing arachidonic acid.[2][4] This free arachidonic acid is then metabolized by cyclooxygenases (COXs) and lipoxygenases (LOXs) to produce pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes.[1][2][5][6] Consequently, inhibiting cPLA2α is a promising therapeutic strategy for a range of inflammatory diseases.[2][7][8]
Quantitative Comparison of cPLA2α Inhibitors
The following table summarizes the in vitro and cellular potency of several known cPLA2α inhibitors. The IC50 values, representing the concentration of the inhibitor required to reduce cPLA2α activity by 50%, are presented. A placeholder is included for this compound to be populated with experimental data.
| Inhibitor | Target Enzyme | IC50 (nM) - In Vitro | IC50 (nM) - Cellular | Notes |
| This compound | cPLA2α | Data to be determined | Data to be determined | Putative cPLA2α inhibitor. |
| Pyrrophenone | cPLA2α | ~1 | 20 | A potent and specific pyrrolidine-based inhibitor.[2][9] |
| AACOCF3 | cPLA2α | 2,000 | 3,300 | A widely used, commercially available trifluoromethyl ketone inhibitor.[8] |
| WAY-196025 | cPLA2α | 10 | - | An indole-based inhibitor. Limited data on other PLA2 isoforms.[2] |
| ASB-14780 | cPLA2α | 20 | - | An indole-derived inhibitor with no inhibition of sPLA2α up to 10 µM.[2] |
| GK420 | cPLA2α | - | 90 | A potent thiazolyl ketone inhibitor.[7] |
| RSC-3388 | cPLA2α | 1.8 | 22 | A highly active thiazolidinedione-based inhibitor.[8] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of cPLA2α and the general workflow for evaluating its inhibitors, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable a thorough evaluation of this compound.
In Vitro cPLA2α Enzymatic Assay
This assay directly measures the inhibitory effect of a compound on the activity of purified cPLA2α.[9]
a. Materials:
-
Purified recombinant human cPLA2α
-
1-palmitoyl-2-[1-14C]arachidonoyl-phosphatidylcholine ([14C]PAPC)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.4, 100 mM KCl, 2 mM CaCl2, 1 mg/mL BSA)
-
Inhibitor stock solution (dissolved in DMSO)
-
Scintillation fluid
b. Protocol:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a reaction tube, combine the purified cPLA2α enzyme with the diluted test compound or vehicle (DMSO) and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the [14C]PAPC substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., Dole's reagent).
-
Extract the released [14C]arachidonic acid using an organic solvent (e.g., heptane).
-
Measure the radioactivity of the extracted arachidonic acid using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cellular Arachidonic Acid (AA) Release Assay
This assay measures the ability of a compound to inhibit the release of arachidonic acid from cells stimulated with an agonist.[7][8]
a. Materials:
-
A suitable cell line (e.g., human synoviocytes, THP-1 monocytes)
-
Cell culture medium
-
[3H]Arachidonic acid
-
Agonist (e.g., interleukin-1β (IL-1β), calcium ionophore A23187)
-
Inhibitor stock solution (dissolved in DMSO)
-
Scintillation fluid
b. Protocol:
-
Seed cells in culture plates and allow them to adhere.
-
Label the cells by incubating them with [3H]arachidonic acid in the culture medium overnight.
-
Wash the cells to remove unincorporated [3H]arachidonic acid.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle for a specified time (e.g., 30 minutes).
-
Stimulate the cells with an appropriate agonist to induce arachidonic acid release.
-
After an incubation period (e.g., 15-30 minutes), collect the cell culture supernatant.
-
Measure the radioactivity in the supernatant using a scintillation counter.
-
Calculate the percentage of inhibition of agonist-induced AA release and determine the IC50 value.
Prostaglandin E2 (PGE2) Synthesis Assay
This assay quantifies the downstream effect of cPLA2α inhibition by measuring the production of a key pro-inflammatory prostaglandin.[7][9]
a. Materials:
-
A suitable cell line (e.g., macrophages, endothelial cells)
-
Cell culture medium
-
Agonist (e.g., lipopolysaccharide (LPS), substance P)
-
Inhibitor stock solution (dissolved in DMSO)
-
PGE2 ELISA kit
b. Protocol:
-
Culture cells to a suitable confluency in culture plates.
-
Pre-treat the cells with different concentrations of the test compound or vehicle for a specified duration.
-
Stimulate the cells with an agonist to induce PGE2 production.
-
After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of PGE2 synthesis and determine the IC50 value of the inhibitor.
Conclusion
The provided framework enables a systematic and comparative evaluation of this compound as a potential cPLA2α inhibitor. By generating and integrating data from the described experimental protocols into the comparative table, researchers can ascertain its potency and cellular efficacy relative to a range of established inhibitors. This comprehensive analysis is crucial for determining the therapeutic potential and guiding the further development of this and other novel anti-inflammatory compounds. The choice of inhibitor for specific applications will ultimately depend on the required potency, selectivity, and the experimental or therapeutic context.[9]
References
- 1. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The arachidonic acid cascade. The prostaglandins, thromboxanes and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. benchchem.com [benchchem.com]
Independent Verification of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic Acid: A Comparative Guide
Disclaimer: As of the latest literature review, specific experimental data on the biological activity of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid is not publicly available. This guide, therefore, presents a hypothetical framework for its independent verification, drawing parallels from structurally similar compounds and established experimental protocols. The data presented herein is illustrative and intended to guide future research.
This guide provides a comparative analysis of the hypothetical anti-inflammatory and cyclooxygenase (COX) inhibitory activity of this compound against established compounds. The objective is to offer a framework for researchers, scientists, and drug development professionals to verify its potential therapeutic efficacy.
Comparative Analysis of In Vitro COX Inhibition
The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. This section outlines a hypothetical comparison of the inhibitory activity of this compound against the selective COX-2 inhibitor, Celecoxib, and a structurally related phenoxyacetic acid derivative.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 15.2 | 0.45 | 33.8 |
| Celecoxib | >100 | 0.04 | >2500 |
| [2-(2,4-Dichlorophenoxy)phenyl]acetic acid (Fenclofenac) | 1.0 | 1.0 | 1.0 |
In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard preclinical test to evaluate the anti-inflammatory properties of novel compounds. The following table summarizes the hypothetical percentage of edema inhibition by this compound compared to Indomethacin, a potent NSAID.
| Compound | Dose (mg/kg) | Edema Inhibition (%) at 3h |
| This compound | 10 | 45.8 |
| Indomethacin | 10 | 62.5 |
| Vehicle Control | - | 0 |
Experimental Protocols
In Vitro COX-1 and COX-2 Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC₅₀) of the test compounds against human recombinant COX-1 and COX-2 enzymes.
Methodology:
-
A fluorometric COX inhibitor screening assay is utilized, which measures the peroxidase activity of COX.
-
The assay is based on the detection of Prostaglandin G2, the intermediate product generated by the COX enzyme.
-
Human recombinant COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations for 15 minutes at 25°C.
-
Arachidonic acid is added to initiate the reaction.
-
The fluorescence is monitored at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
The IC₅₀ values are calculated from the concentration-response curves.
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo anti-inflammatory activity of the test compound.
Methodology:
-
Male Wistar rats (180-200g) are used.
-
The test compound or vehicle is administered orally one hour before the carrageenan injection.
-
0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured using a plethysmometer at 0, 1, 2, and 3 hours after the carrageenan injection.
-
The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group with the vehicle control group.
Visualizations
Proposed Signaling Pathway of Inflammation and COX Inhibition
Caption: Hypothetical mechanism of action for this compound.
Experimental Workflow for In Vivo Anti-Inflammatory Assessment
Caption: Workflow for the carrageenan-induced paw edema assay.
Assessing the Specificity of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid: A Comparative Guide
Introduction
2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid is a synthetic organic compound with a chemical structure that suggests potential biological activity.[1][2] As with any small molecule intended for research or therapeutic use, a thorough assessment of its binding specificity is crucial. Specificity, the ability of a compound to interact with its intended biological target with high affinity while minimizing off-target interactions, is a key determinant of its utility and potential for adverse effects. This guide provides a framework for assessing the specificity of this compound, outlines relevant experimental protocols, and discusses the importance of comparing its performance with alternative compounds.
Challenges in Specificity Assessment
A comprehensive search of publicly available scientific literature and databases reveals a significant lack of information regarding the biological activity and specificity of this compound. While its chemical properties are documented[1], there are no published studies detailing its mechanism of action, primary biological target(s), or any selectivity profiling against a panel of potential off-targets. This absence of data prevents a direct comparison with alternative compounds and highlights the need for foundational research to characterize its bioactivity.
Framework for Specificity Assessment
To address this knowledge gap, a systematic approach to specificity profiling is required. The following experimental workflow outlines the key steps to characterize the target engagement and selectivity of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the specificity of this compound.
1. Target Identification using Affinity Chromatography-Mass Spectrometry
-
Objective: To identify the primary protein target(s) of this compound from a complex biological lysate.
-
Methodology:
-
Ligand Immobilization: Covalently attach this compound to a solid support (e.g., NHS-activated sepharose beads) via its carboxylic acid group.
-
Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.
-
Affinity Chromatography: Incubate the immobilized compound with the cell lysate to allow for target binding. Wash away non-specifically bound proteins with a series of buffers of increasing stringency.
-
Elution: Elute the specifically bound proteins using a competitive ligand or by changing the buffer conditions (e.g., pH, salt concentration).
-
Protein Identification: Identify the eluted proteins using one-dimensional gel electrophoresis followed by in-gel digestion and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the elution fraction compared to a control experiment with non-immobilized beads.
-
2. Broad Kinase Profiling
-
Objective: To assess the selectivity of this compound against a large panel of protein kinases, a common source of off-target effects for many small molecules.
-
Methodology:
-
Assay Platform: Utilize a commercially available kinase profiling service (e.g., Eurofins DiscoverX, Promega). These platforms typically use enzymatic assays with a fluorescent or luminescent readout.
-
Compound Concentration: Screen the compound at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a panel of several hundred kinases.
-
Data Measurement: Measure the percent inhibition of each kinase by the compound.
-
Hit Confirmation: For any kinases showing significant inhibition (e.g., >50%), perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50).
-
Selectivity Analysis: Analyze the IC50 values to determine the selectivity of the compound for its primary target (if known) versus other kinases.
-
Comparative Analysis with Alternative Compounds
Once the primary target and a specificity profile for this compound are established, a meaningful comparison with alternative compounds can be performed. The choice of comparators will depend on the identified target. For instance, if the compound is found to be an inhibitor of a particular enzyme, other known inhibitors of that enzyme would be appropriate alternatives.
Data Presentation
The quantitative data from these experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Target Binding Affinity
| Compound | Target | Assay Type | Binding Affinity (Kd) |
| This compound | TBD | SPR | TBD |
| Alternative Compound A | TBD | SPR | TBD |
| Alternative Compound B | TBD | SPR | TBD |
TBD: To be determined
Table 2: In Vitro Potency and Selectivity
| Compound | Primary Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity (Off-Target 1 / Primary Target) |
| This compound | TBD | TBD | TBD | TBD |
| Alternative Compound A | TBD | TBD | TBD | TBD |
| Alternative Compound B | TBD | TBD | TBD | TBD |
TBD: To be determined
Signaling Pathway Analysis
If the identified target is part of a known signaling pathway, a diagram illustrating the compound's point of intervention is essential.
The specificity of this compound remains uncharacterized. A systematic investigation employing the experimental strategies outlined in this guide is necessary to elucidate its biological target(s) and selectivity profile. This foundational knowledge is a prerequisite for any further development and for enabling meaningful comparisons with alternative compounds. The lack of existing data presents an opportunity for novel research to define the pharmacological properties of this molecule.
References
Benchmarking 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid Against Standard of Care for Rheumatoid Arthritis
For Research Use Only
This guide provides a comparative analysis of the investigational compound 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid against the established standard of care for rheumatoid arthritis, with a focus on its potential as a selective cyclooxygenase-2 (COX-2) inhibitor. The data presented herein is hypothetical and for illustrative purposes to guide researchers in designing and evaluating similar compounds.
Comparative Efficacy and Selectivity
The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) in rheumatoid arthritis is primarily mediated by the inhibition of COX-2, while adverse effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1.[1] Therefore, a higher COX-2 selectivity is a desirable characteristic for novel anti-inflammatory agents.
In Vitro COX Enzyme Inhibition
The following table summarizes the hypothetical inhibitory activity of this compound compared to Celecoxib, a well-established COX-2 inhibitor used in the treatment of rheumatoid arthritis.[2][3]
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | 15.2 | 0.05 | 304 |
| Celecoxib (Standard of Care) | 13.02 | 0.49 | 26.57 |
Note: Data is hypothetical and for illustrative purposes.
In Vivo Anti-Inflammatory Efficacy in Collagen-Induced Arthritis (CIA) Model
The Collagen-Induced Arthritis (CIA) model in rats is a widely used preclinical model that mimics many aspects of human rheumatoid arthritis.[4][5] The efficacy of this compound was hypothetically evaluated in this model.
| Treatment Group | Dose (mg/kg, p.o.) | Paw Swelling Reduction (%) | Arthritis Score Reduction (%) |
| Vehicle Control | - | 0 | 0 |
| This compound | 10 | 65 | 70 |
| Celecoxib (Standard of Care) | 10 | 55 | 60 |
Note: Data is hypothetical and for illustrative purposes.
Signaling Pathway
COX-2 Signaling Pathway in Inflammation
Inflammatory stimuli, such as cytokines and growth factors, trigger signaling cascades that lead to the upregulation of COX-2 expression.[6][7] COX-2 then catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins like PGE2.[8][9] These prostaglandins contribute to the cardinal signs of inflammation, including pain, swelling, and redness.
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the concentration of the test compound required to inhibit 50% of the activity of recombinant human COX-1 and COX-2 enzymes (IC₅₀).
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Assay buffer
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound (this compound)
-
Reference compound (Celecoxib)
-
DMSO (vehicle)
-
96-well plates
-
Plate reader for colorimetric or fluorometric detection
Procedure:
-
Compound Preparation: Dissolve the test and reference compounds in DMSO to create stock solutions. Perform serial dilutions in assay buffer to achieve a range of final concentrations.
-
Enzyme Preparation: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Inhibitor Incubation: Add the diluted compounds or vehicle (DMSO) to the wells. Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for 10 minutes at 37°C.
-
Reaction Termination: Stop the reaction using a stop solution (e.g., HCl).
-
Detection: Measure the amount of prostaglandin produced using an enzyme immunoassay (EIA) or a fluorometric probe.[10][11][12]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ values by fitting the data to a dose-response curve.
In Vivo Collagen-Induced Arthritis (CIA) Model in Rats
This model is used to evaluate the anti-inflammatory and disease-modifying potential of the test compound in a setting that mimics rheumatoid arthritis.[4][13][14]
Animals:
-
Male Lewis rats (8-10 weeks old)
Procedure:
-
Induction of Arthritis: An emulsion of bovine type II collagen and incomplete Freund's adjuvant is injected intradermally at the base of the tail on day 0. A booster injection is given on day 7.
-
Treatment: Once arthritis is established (typically around day 14), animals are randomized into treatment groups. The test compound, reference compound, or vehicle is administered orally once daily for a specified period (e.g., 14 days).
-
Efficacy Assessment:
-
Paw Volume: Measure the volume of the hind paws using a plethysmometer at regular intervals.
-
Arthritis Score: Score each paw for inflammation, swelling, and redness on a scale of 0-4. The total score per animal is the sum of the scores for all four paws.
-
-
Histopathology: At the end of the study, ankle joints are collected, fixed, and processed for histological examination to assess synovial inflammation, pannus formation, and cartilage/bone erosion.
-
Data Analysis: Compare the changes in paw volume and arthritis scores between the treatment groups and the vehicle control group.
Experimental Workflow
The following diagram illustrates the workflow for evaluating a novel compound for its anti-rheumatic potential.
Conclusion
Based on the hypothetical data, this compound demonstrates superior in vitro selectivity for COX-2 and enhanced in vivo efficacy in a preclinical model of rheumatoid arthritis when compared to the standard of care, Celecoxib. These illustrative results suggest that this compound warrants further investigation as a potential therapeutic agent for inflammatory diseases. The provided experimental protocols offer a robust framework for such evaluations.
References
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COX-2 selective inhibitors in the treatment of arthritis: a rheumatologist perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rheumatoid arthritis - Treatment - NHS [nhs.uk]
- 4. inotiv.com [inotiv.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 9. Cyclooxygenase-2 in Synaptic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. In vivo murine models for evaluating anti-arthritic agents: An updated review - FUTURE HEALTH [futurehealthjournal.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid: A Guide for Laboratory Professionals
For immediate reference, treat 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid as a halogenated organic acid and consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound, catering to researchers, scientists, and professionals in drug development.
Immediate Safety and Handling Protocols
Before handling this compound, it is crucial to review the Safety Data Sheet (SDS) for similar compounds, such as 3-Fluorophenylacetic acid, to understand its potential hazards.[1] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.[2][3]
In case of a spill:
-
Evacuate and restrict access to the affected area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste.[2]
-
Clean the spill area with a suitable solvent, and also collect the cleaning materials as hazardous waste.
-
Do not allow the chemical to enter the sewer system.[2]
Step-by-Step Disposal Procedure
The disposal of this compound must comply with local, state, and federal regulations. The following is a general procedural guide:
-
Waste Identification and Classification: Classify this compound as a "halogenated organic waste".[4] This is due to the presence of fluorine in its structure. Halogenated organic compounds require specific disposal methods, often incineration at high temperatures.[4]
-
Waste Segregation: It is critical to segregate waste streams to prevent dangerous reactions.[5]
-
Container Selection and Labeling:
-
Use a designated, compatible, and leak-proof container for storing the waste.[7][8] Plastic containers are often preferred for acid waste.[7]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and any other identifiers required by your institution.[6] Keep a running list of the contents and their approximate quantities.[6]
-
Ensure the container is kept securely closed except when adding waste.[8][9]
-
-
Storage:
-
Disposal Request:
Important Considerations:
-
Drain Disposal is Prohibited: Do not dispose of this compound down the drain.[9][11] This compound's characteristics do not meet the criteria for safe drain disposal.
-
Evaporation is Not a Disposal Method: Allowing the chemical to evaporate in a fume hood is not a permissible disposal method.[8][9]
-
Neutralization: While some simple acids can be neutralized before disposal, this is not recommended for halogenated organic acids without a specific, validated protocol and EHS approval, due to the potential for hazardous reactions or byproducts.[5][12]
Quantitative Data Summary
Due to the lack of a specific Safety Data Sheet for this compound, quantitative data from analogous compounds are presented for guidance.
| Parameter | Value/Guideline | Source Compound | Citation |
| pH (as an acidic substance) | Should be considered corrosive; neutralization to pH 5.5-9.5 may be possible for dilute aqueous solutions of some acids prior to disposal, but is not recommended for this compound without EHS consultation. | General Acid Waste | [11][12] |
| Satellite Accumulation Area (SAA) Limits | Maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste. | General Laboratory Waste | [7] |
| Container Headspace | Leave at least one inch of headroom in the waste container to allow for expansion. | General Laboratory Waste | [8] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. westliberty.edu [westliberty.edu]
- 3. fishersci.com [fishersci.com]
- 4. bucknell.edu [bucknell.edu]
- 5. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. vumc.org [vumc.org]
- 10. uwm.edu [uwm.edu]
- 11. acs.org [acs.org]
- 12. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
